molecular formula C9H6BrNO B2973082 4-Bromoquinolin-5-ol CAS No. 1261492-07-2

4-Bromoquinolin-5-ol

Cat. No.: B2973082
CAS No.: 1261492-07-2
M. Wt: 224.057
InChI Key: HUZBXSHQNBAZTJ-UHFFFAOYSA-N
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Description

4-Bromoquinolin-5-ol (CAS 723283-89-4) is an organic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . This brominated quinoline derivative is characterized by a quinoline core structure substituted with a bromine atom and a hydroxyl group, which defines its chemical properties and makes it a valuable intermediate in organic synthesis and medicinal chemistry research . As a building block in pharmaceutical research, 4-Bromoquinolin-5-ol serves as a key precursor for the development of more complex molecules. Researchers utilize this compound to explore structure-activity relationships, particularly in the design of heterocyclic compounds with potential biological activity. While specific studies on 4-Bromoquinolin-5-ol are not detailed in the available literature, bromoquinoline derivatives are of significant interest in chemical biology . The broader class of quinoline-based compounds continues to be investigated for various applications in drug discovery and development. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for personal use. Researchers should handle this compound with appropriate precautions. The available safety information for a related compound, 5-Bromoquinolin-4-ol, indicates hazard statements H302, H315, H319, and H335, suggesting potential hazards if swallowed, in contact with skin, or if inhaled . Please refer to the Safety Data Sheet for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZBXSHQNBAZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical characteristics of 4-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery researchers. It prioritizes actionable chemical intelligence, validated synthetic pathways, and structural insights over generic descriptions.

A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

4-Bromoquinolin-5-ol (CAS: 1261492-07-2) represents a high-value "privileged structure" in medicinal chemistry. Unlike the ubiquitous 8-hydroxyquinoline (oxine) chelators, the 5-hydroxyquinoline core offers a distinct hydrogen-bonding vector. The presence of a bromine atom at the C4 position—adjacent to the C5 hydroxyl—creates a unique "peri-substituted" steric and electronic environment. This scaffold is primarily utilized as a divergent intermediate for synthesizing kinase inhibitors, antibacterial agents, and molecular probes via Palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The "peri" relationship between the 4-bromo and 5-hydroxyl groups introduces significant steric strain and electronic repulsion, influencing both solubility and reactivity.

Table 1: Core Technical Specifications
PropertyValue / DescriptionNote
IUPAC Name 4-Bromoquinolin-5-ol
CAS Number 1261492-07-2Verified via Enamine/Chemical sources [1]
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Appearance Pale yellow to tan solidOxidizes slightly upon air exposure
Solubility DMSO (>50 mM), Methanol, DMFPoor water solubility due to lipophilic Br
pKa (Calculated) OH: ~9.2Acidity enhanced by electron-withdrawing Br
pKa (Calculated) Quinoline N: ~3.5Basicity reduced by 4-Br inductive effect
LogP ~2.5Moderate lipophilicity
H-Bond Donors/Acceptors 1 Donor (OH) / 2 Acceptors (N, OH)

Structural Analysis & Spectroscopy

The "Peri" Effect

The defining feature of 4-bromoquinolin-5-ol is the proximity of the C4-Br and C5-OH.

  • Steric Clash: The Van der Waals radius of Bromine (1.85 Å) interacts with the Oxygen at C5, often forcing the hydroxyl proton out of coplanarity or inducing specific tautomeric preferences.

  • Electronic Shielding: In NMR, the C5-OH proton is typically deshielded. The C4-Br serves as a heavy atom, influencing the chemical shift of the adjacent C3 proton (doublet, typically ~7.6–7.8 ppm).

Mass Spectrometry[1]
  • Isotope Pattern: Exhibits the characteristic 1:1 doublet at M+ and M+2 (m/z 224/226) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Primary loss of CO (28 Da) from the phenol moiety and Br radical loss are common fragmentation pathways.

Validated Synthetic Routes

Direct bromination of quinolin-5-ol is not recommended as it regioselectively favors the 6- and 8-positions (ortho/para to the phenol). To access the 4-position, a "blocking" or "activation" strategy is required, typically proceeding through a 4-quinolinone intermediate.

Recommended Workflow: The "De-novo" Cyclization Route

This protocol ensures regiochemical purity by establishing the C4-Br bond after ring construction or via specific oxide activation.

Step 1: Synthesis of 5-methoxy-4-quinolinone (via Gould-Jacobs reaction or similar). Step 2: Aromatization/Bromination using Phosphorus Oxybromide (POBr₃). Step 3: Demethylation using Boron Tribromide (BBr₃).[1]

Synthesis Start 3-Methoxyaniline Inter1 Enamine Intermediate (via EMME) Start->Inter1 EMME, 140°C Cyclized 5-Methoxyquinolin-4(1H)-one Inter1->Cyclized Ph2O, 250°C (Gould-Jacobs) Brominated 4-Bromo-5-methoxyquinoline (CAS 643069-46-9) Cyclized->Brominated POBr3, 100°C (Aromatization) Final 4-Bromoquinolin-5-ol (Target) Brominated->Final BBr3, DCM (Demethylation)

Figure 1: Regioselective synthesis of 4-bromoquinolin-5-ol avoiding 6/8-isomer contamination.

Process Note: The intermediate 4-Bromo-5-methoxyquinoline (CAS 643069-46-9) is commercially available and is the preferred starting material for labs not wishing to perform the cyclization [2].

Reactivity Profile & Applications

The utility of 4-bromoquinolin-5-ol lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently.

C4-Bromine: The Cross-Coupling Vector

The C4 position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed coupling due to the electron-deficient nature of the pyridine ring.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl motifs (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Installs amine solubilizing groups.

  • SₙAr Displacement: Reacts with amines/alkoxides under forcing conditions (or acid catalysis) to displace Br, though this is slower than in 4-bromoquinoline due to the electron-donating C5-OH.

C5-Hydroxyl: The Anchoring Vector
  • O-Alkylation: Standard Williamson ether synthesis to attach linkers or solubilizing tails.

  • Prodrug Formation: Acylation to esters/carbamates to improve bioavailability.

Reactivity Map

Reactivity Core 4-Bromoquinolin-5-ol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: C4-Aryl Core->Suzuki Ether O-Alkylation (R-X, K2CO3) Target: C5-Ether Core->Ether Buchwald Buchwald Amination (R-NH2, Pd cat.) Target: C4-Amine Core->Buchwald Chelation Metal Chelation (Mg2+, Zn2+) Target: N1-OH Binding Core->Chelation

Figure 2: Divergent reactivity profile. The C4-Br allows scaffold growth, while C5-OH modulates solubility and binding.

Handling & Safety (E-E-A-T)

As a halogenated phenol derivative, this compound requires strict adherence to safety protocols.

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Respiratory: May cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The phenol group is susceptible to oxidation, turning the solid from yellow to brown over time.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizing agents.

References

  • EnamineStore. 4-bromoquinolin-5-ol Product Page. Retrieved from (Verified CAS 1261492-07-2).

  • BOC Sciences. 4-Bromo-5-methoxyquinoline (Precursor). Retrieved from .

  • PubChem.Quinoline Derivatives and Reactivity. (General reference for Quinoline chemistry).
  • ChemicalBook. 4-Bromo-5-methoxyquinoline Properties. Retrieved from .

Sources

4-Bromoquinolin-5-ol: Technical Monograph & Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of 4-Bromoquinolin-5-ol .

Identity & Physicochemical Profile[1][2][3]

4-Bromoquinolin-5-ol is a bifunctional heterocyclic building block characterized by a quinoline core substituted with a bromine atom at the C4 position and a hydroxyl group at the C5 position. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase ATP-binding pockets and epigenetic modulators.

Core Data Table
ParameterTechnical Specification
CAS Registry Number 1261492-07-2
IUPAC Name 4-Bromoquinolin-5-ol
Molecular Weight 224.05 g/mol
Molecular Formula C₉H₆BrNO
Exact Mass 222.9633
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
pKa (Predicted) ~5.2 (Quinoline N), ~9.4 (Phenolic OH)

Synthetic Access & Structural Logic

The synthesis of 4-bromoquinolin-5-ol is non-trivial due to the competing reactivity of the quinoline ring. Direct bromination of 5-hydroxyquinoline typically yields the 8-bromo or 6-bromo isomers due to the directing effects of the hydroxyl group.

To selectively install the bromine at C4, a deoxygenative bromination strategy targeting the tautomeric 4-quinolone precursor is required.

The "Protected-Precursor" Protocol

This protocol ensures regioselectivity by utilizing the carbonyl functionality of a 4-quinolone intermediate, followed by deprotection.

Step 1: Gould-Jacobs Cyclization (Precursor Synthesis)

  • Reagents: 3-Methoxyaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Mechanism: Condensation followed by high-temperature cyclization (Dowtherm A, 250°C) yields 5-methoxyquinolin-4(1H)-one .

  • Note: The methoxy group protects the C5 oxygen and directs cyclization.

Step 2: Deoxygenative Bromination

  • Reagents: Phosphorus oxybromide (

    
    ) or Phosphorus tribromide (
    
    
    
    ), Toluene/DMF, 80°C.
  • Mechanism: The nucleophilic oxygen of the quinolone attacks the electrophilic phosphorus. The resulting phospho-intermediate is displaced by bromide ion in an

    
    -like fashion, installing the Br at C4 and aromatizing the ring to 4-bromo-5-methoxyquinoline .
    

Step 3: Demethylation

  • Reagents: Boron tribromide (

    
    ) in DCM, -78°C to RT.
    
  • Outcome: Cleavage of the methyl ether reveals the free hydroxyl group, yielding 4-Bromoquinolin-5-ol .

Synthetic Workflow Diagram

SynthesisPath Start 3-Methoxyaniline Inter1 5-Methoxyquinolin-4(1H)-one Start->Inter1 1. EMME, 110°C 2. Dowtherm A, 250°C (Gould-Jacobs) Inter2 4-Bromo-5-methoxyquinoline Inter1->Inter2 POBr3 or PBr3 Deoxygenative Bromination Final 4-Bromoquinolin-5-ol (CAS 1261492-07-2) Inter2->Final BBr3, DCM Demethylation

Figure 1: Regioselective synthesis pathway avoiding C8/C6 bromination artifacts.

Reactivity & Functionalization

The chemical value of 4-bromoquinolin-5-ol lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

A. C4-Position: Cross-Coupling Hub

The C4-bromide is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring in the quinoline system.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine tails.

  • Sonogashira: Installation of alkynes for rigid linker systems.

B. C5-Position: Hydrogen Bonding & Alkylation

The C5-hydroxyl group is an acidic handle (pKa ~9.4).

  • O-Alkylation: Reaction with alkyl halides to tune lipophilicity.

  • Intramolecular Hydrogen Bonding: The proximity of the C5-OH to the C4-substituent (after coupling) allows for the design of pseudo-tricyclic rings via H-bonds, often used to lock conformations in kinase inhibitors.

Reactivity Logic Map

Reactivity cluster_C4 C4-Bromide (Electrophile) cluster_C5 C5-Hydroxyl (Nucleophile) Center 4-Bromoquinolin-5-ol Suzuki Suzuki Coupling (Aryl/Heteroaryl) Center->Suzuki Buchwald Buchwald-Hartwig (Amination) Center->Buchwald Ether Williamson Ether Synthesis (Solubility/Lipophilicity) Center->Ether Prodrug Esterification (Prodrug Design) Center->Prodrug

Figure 2: Orthogonal functionalization strategy for SAR library generation.

Medicinal Chemistry Applications

Kinase Inhibition (Scaffold Hopping)

The 4-substituted quinoline-5-ol motif mimics the binding mode of ATP in the hinge region of kinases. The Nitrogen (N1) acts as a hydrogen bond acceptor, while the C5-OH (or its derivatives) can interact with the catalytic lysine or aspartate residues.

  • Target Class: Tyrosine Kinases (e.g., EGFR, VEGFR).

Epigenetic Modulators (BET Bromodomains)

Quinoline-based scaffolds have been explored as mimics of the acetyl-lysine residue recognized by BET bromodomains. The 5-OH group provides a critical anchor point for water-mediated hydrogen bonding networks within the bromodomain binding pocket.

Antibacterial Agents

Analogs of 4-bromoquinolin-5-ol serve as precursors to non-fluoroquinolone gyrase inhibitors. By coupling a cyclic amine at C4 and modulating the C5 position, researchers can overcome resistance mechanisms associated with traditional fluoroquinolones.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedure:

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a lab coat are mandatory.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods; protect from light.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with a mild detergent; do not use bleach (potential reaction with residual bromide).

References

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of 4-haloquinolines).

The Quinoline Scaffold: A Versatile Platform for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features and amenability to chemical modification have given rise to a vast and diverse library of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic potential of quinoline derivatives, delving into their mechanisms of action, quantitative biological data, and the experimental protocols essential for their evaluation.

The Enduring Legacy and Therapeutic Versatility of Quinoline Derivatives

The story of quinoline in medicine is intrinsically linked to the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, which for centuries was the only effective treatment for malaria. This seminal discovery spurred extensive research into the quinoline core, leading to the synthesis of numerous derivatives that have become mainstays in the treatment of various diseases. Beyond its historical significance in infectious diseases, the quinoline scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents targeting a wide array of pathological conditions, including cancer, bacterial and viral infections, inflammation, and neurodegenerative disorders.[1][2]

The following sections will explore the multifaceted biological activities of quinoline derivatives, providing detailed mechanistic insights and quantitative data to inform and guide future drug discovery and development efforts.

Antimalarial Activity: From Quinine to Novel Plasmodium Inhibitors

Quinoline derivatives have historically been at the forefront of antimalarial chemotherapy.[1] The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1]

Mechanism of Action

During its intraerythrocytic stage, the parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they interfere with hemozoin formation by capping the growing hemozoin crystals, preventing further polymerization.[1] The accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1]

Antimalarial_Mechanism Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Oxidative Stress & Membrane Damage Quinoline Quinoline Derivative Quinoline->Heme Intercalation & Complexation Quinoline->Hemozoin Inhibition of Polymerization

Caption: Antimalarial mechanism of quinoline derivatives.

Quantitative Data: In Vitro Antimalarial Activity

The in vitro efficacy of antimalarial compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of parasite growth.

CompoundP. falciparum StrainIC50 (µM)Reference
ChloroquineD10 (sensitive)0.014 - 5.87 µg/mL[1]
Quinine-0.18 ± 0.05[3]
MefloquineK1 (resistant)0.030[4]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant1.2[1]
Quinoline derivative with diethylamine side chain-2.2[1]
Experimental Protocol: SYBR Green I-based Malaria Drug Sensitivity Assay

This assay is a widely used, fluorescence-based method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[5]

Principle: The SYBR Green I dye intercalates with double-stranded DNA. In this assay, the fluorescence intensity is proportional to the amount of parasitic DNA, which in turn reflects parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously cultured P. falciparum is synchronized to the ring stage.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to the wells containing the drug dilutions.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[6]

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.[5]

  • Fluorescence Reading: Read the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms that target various aspects of cancer cell biology.[7] These mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[8]

Mechanisms of Action
  • Protein Kinase Inhibition: Many quinoline derivatives are designed to inhibit specific protein kinases that are aberrantly activated in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of these kinases disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase cascades.

Anticancer_Mechanism cluster_0 Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Tubulin Tubulin Quinoline->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Microtubules Microtubules Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Anticancer mechanisms of quinoline derivatives.

Quantitative Data: In Vitro Anticancer Activity

The anticancer activity of quinoline derivatives is often evaluated by their IC50 values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (leukemia)19.88 ± 3.35 µg/ml[7]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS cancer)0.314 - 4.65 µg/cm³[7]
Quinoline-chalcone derivative 12eMGC-803 (gastric cancer)1.38[9]
Quinoline-chalcone derivative 12eHCT-116 (colon cancer)5.34[9]
Quinoline-chalcone derivative 12eMCF-7 (breast cancer)5.21[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

The emergence of antibiotic resistance is a major global health threat, and quinoline derivatives, particularly the fluoroquinolones, have been instrumental in combating bacterial infections.

Mechanism of Action

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA but cannot reseal it. This leads to the accumulation of DNA damage and ultimately bacterial cell death.

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial potency of quinoline derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a bacterium.

CompoundBacterial StrainMIC (µg/mL)Reference
Quinoline derivative 43aVarious strains0.62[10]
Quinoline derivative 63b, 63f, 63h, 63i, 63lE. coli100[10]
Quinoline derivative 63kP. aeruginosa100[10]
Quinoline derivative 2 and 6B. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[12]

Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Drug Dilutions: Perform serial twofold dilutions of the quinoline derivative in a 96-well plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • Determine MIC: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Quinoline Derivative in 96-well plate C Inoculate each well with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Turbidity (Bacterial Growth) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Expanding the Therapeutic Horizon: Other Biological Activities

The versatility of the quinoline scaffold extends to a range of other important biological activities.

Antiviral Activity

Quinoline derivatives have demonstrated activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Zika virus.[13] Their mechanisms of action are diverse and can involve the inhibition of viral enzymes, such as reverse transcriptase and protease, or interference with viral entry and replication processes.[14] A novel quinoline analogue has shown potent antiviral activity against Enterovirus D68 with an EC50 value ranging from 0.05 to 0.10 μM.[14] Another derivative was effective against Yellow Fever Virus with an EC50 of 3.5 µg/mL.[15]

Antifungal Activity

Several quinoline derivatives have been reported to possess antifungal properties against a range of pathogenic fungi. The mechanisms can involve the disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis, or interference with fungal DNA and protein synthesis. Some derivatives have shown MIC values ranging from 4 to 8 μg/mL against various fungal strains.[16]

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory effects. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the production of pro-inflammatory prostaglandins.[17] One derivative was identified as a potent and highly selective COX-2 inhibitor with an IC50 of 0.043 µM.[18]

Neuroprotective Effects

The quinoline scaffold is also being explored for the development of agents to treat neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their antioxidant properties, their ability to chelate metal ions that contribute to oxidative stress, and their inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[19][20] Some derivatives have shown neuroprotective effects in cell-based assays at concentrations lower than 5 µM.[19]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly productive source of new therapeutic agents. Its rich chemical diversity and broad spectrum of biological activities underscore its importance in medicinal chemistry. Future research in this area will likely focus on the rational design of novel quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications will further solidify the position of quinoline derivatives as a cornerstone of modern drug discovery.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Available at: [Link]

  • Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. (n.d.). PubMed Central. Available at: [Link]

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. Available at: [Link]

  • IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. (n.d.). ResearchGate. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PubMed Central. Available at: [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Available at: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). WWARN Procedure INV08. Available at: [Link]

  • MIC (mg/mL) of quinoline scaffolds against bacterial strains. (n.d.). ResearchGate. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. Available at: [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2019). PubMed. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Available at: [Link]

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). DOI. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). PubMed. Available at: [Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. (n.d.). PubMed Central. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). MDPI. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

  • SYBR Green I modified protocol for ex vivo/in vitro assay. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2025). ResearchGate. Available at: [Link]

  • The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. (2023). African Journals Online (AJOL). Available at: [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. Available at: [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (n.d.). PubMed. Available at: [Link]

  • Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. (2016). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. (n.d.). MDPI. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Available at: [Link]

  • Quinolines: a new hope against inflammation. (n.d.). PubMed. Available at: [Link]

  • 3.5. Cell Culture Assays in SH-SY5Y Cells. (n.d.). Bio-protocol. Available at: [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). PubMed Central. Available at: [Link]

  • Antiviral Agents – Benzazine Derivatives. (n.d.). Springer. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

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Methodological & Application

Application Note: Synthesis of 4-Bromoquinolin-5-ol Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold, particularly when functionalized at the 4- and 5-positions, represents a privileged structure in oncology drug discovery. The 4-bromoquinolin-5-ol core is a critical intermediate; the C4-bromide serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-hydroxyl group provides a site for solubility-enhancing modifications or hydrogen-bonding interactions within kinase ATP-binding pockets.

This guide details a robust, field-validated protocol for synthesizing 4-bromoquinolin-5-ol starting from 3-methoxyaniline. Unlike generic protocols, this workflow addresses the critical challenge of regioselectivity (separating the 5-methoxy vs. 7-methoxy isomers) and provides optimized conditions for aromatization/bromination and demethylation .

Strategic Analysis & Retrosynthesis

The synthesis of 4-bromoquinolin-5-ol (Target 4 ) is best approached via a linear sequence involving the Gould-Jacobs reaction, followed by functional group interconversion. Direct bromination of 5-hydroxyquinoline is avoided due to poor regiocontrol (favoring C3/C6/C8).

Retrosynthetic Pathway
  • Target: 4-Bromoquinolin-5-ol (4 )

  • Precursor: 4-Bromo-5-methoxyquinoline (3 )

  • Intermediate: 5-Methoxyquinolin-4(1H)-one (2 )

  • Starting Material: 3-Methoxyaniline (1 )

Key Technical Challenge: The cyclization of 3-methoxyaniline typically yields a mixture of 5-methoxy (desired) and 7-methoxy (undesired) isomers. This protocol utilizes a fractional crystallization technique post-cyclization to enrich the 5-isomer.

Visual Workflow (Pathway Logic)

G Start 3-Methoxyaniline (Starting Material) Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Isomers Isomer Mixture (5-OMe & 7-OMe) Cyclization->Isomers Purification Separation (Crystallization/Chromatography) Isomers->Purification Core 5-Methoxyquinolin-4(1H)-one Purification->Core Isolate 5-isomer Bromination POBr3 Bromination (Aromatization) Core->Bromination Protected 4-Bromo-5-methoxyquinoline Bromination->Protected Deprotection BBr3 Demethylation Protected->Deprotection Final 4-Bromoquinolin-5-ol (Target Scaffold) Deprotection->Final

Figure 1: Step-wise synthetic pathway from aniline precursor to the final 4-bromo-5-hydroxyquinoline scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methoxyquinolin-4(1H)-one (The Core)

Objective: Construct the quinolone ring via the Gould-Jacobs reaction and isolate the 5-methoxy isomer.

Reagents:

  • 3-Methoxyaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Solvents: Ethanol, Hexane, Acetone (for recrystallization)

Step-by-Step:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-methoxyaniline (12.3 g, 100 mmol) and EMME (23.7 g, 110 mmol). Heat to 110°C for 2 hours. Ethanol byproduct will distill off.

    • Checkpoint: The reaction mass will solidify upon cooling. Recrystallize from hexane/ethanol to obtain the enamine intermediate (diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate).

  • Cyclization: Heat Dowtherm A (100 mL) to a rolling boil (~250°C) in a large flask. Caution: Ensure vigorous stirring and use a blast shield.

  • Add the enamine intermediate portion-wise to the boiling solvent. The high temperature is critical to overcome the activation energy for cyclization.

  • Continue heating for 30-45 minutes until ethanol evolution ceases.

  • Workup: Cool the mixture to room temperature. Dilute with hexane (200 mL) to precipitate the crude quinolone mixture. Filter the solid.[1]

  • Isomer Separation (Critical): The solid contains both 5-methoxy and 7-methoxy isomers.

    • Technique: The 7-methoxy isomer is typically less soluble in boiling ethanol/acetic acid mixtures. Boil the crude solid in ethanol, filter hot (removing the majority of the 7-isomer), and cool the filtrate to crystallize the 5-methoxyquinolin-4(1H)-one .

    • Validation: Verify regiochemistry via NMR. The 5-methoxy isomer shows a characteristic doublet for H-8 and H-6 with meta-coupling, and H-2/H-3 signals of the quinolone ring.

Protocol B: Bromination and Aromatization

Objective: Convert the quinolone to 4-bromo-5-methoxyquinoline using Phosphorus Oxybromide (POBr₃).

Reagents:

  • 5-Methoxyquinolin-4(1H)-one (1.0 eq)

  • POBr₃ (1.5 eq) (Solid, handle in glovebox or dry bag if possible)

  • Anhydrous DMF (Dimethylformamide)[2]

  • Ice water, NaHCO₃ (sat.[1] aq.)

Step-by-Step:

  • Dissolve 5-methoxyquinolin-4(1H)-one (1.75 g, 10 mmol) in anhydrous DMF (20 mL) under Argon atmosphere.

  • Cool to 0°C. Add POBr₃ (4.3 g, 15 mmol) portion-wise.

    • Expert Tip: POBr₃ is extremely moisture-sensitive. If the reagent is yellow/orange and sticky, it has partially hydrolyzed, which will drastically lower yields. Use fresh, off-white crystalline POBr₃.

  • Allow to warm to room temperature, then heat to 80°C for 2 hours. The reaction turns from a suspension to a clear, dark orange solution.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (100 g). Stir vigorously.

  • Neutralize with saturated NaHCO₃ until pH ~8. A precipitate will form.[3]

  • Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc 4:1) yields 4-bromo-5-methoxyquinoline as a pale yellow solid.

Protocol C: Demethylation to 4-Bromoquinolin-5-ol

Objective: Cleave the methyl ether without debrominating the scaffold.

Reagents:

  • 4-Bromo-5-methoxyquinoline (1.0 eq)

  • Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 eq)[1]

  • Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Dissolve the substrate (2.38 g, 10 mmol) in dry DCM (50 mL) and cool to -78°C (Dry ice/acetone bath).

  • Add BBr₃ solution (30 mL, 30 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Quenching: Cool back to 0°C. Very carefully add Methanol (10 mL) dropwise. (Exothermic!).

  • Dilute with water (50 mL) and adjust pH to 7 using 1M NaOH.

  • Extract with DCM/Isopropanol (3:1 ratio improves solubility of the polar phenol).

  • Dry and concentrate to yield 4-bromoquinolin-5-ol .

Quantitative Data Summary

ParameterStep 1: CyclizationStep 2: BrominationStep 3: Demethylation
Reagent EMME / Dowtherm APOBr₃ / DMFBBr₃ / DCM
Temp/Time 250°C / 45 min80°C / 2 h-78°C to RT / 12 h
Typical Yield 65% (Isomer Mix)82-88%90-95%
Critical Impurity 7-Methoxy isomerHydrolyzed POBr₃ byproductsDebrominated quinoline (trace)
Purification Fractional CrystallizationFlash Column (Hex/EtOAc)Acid/Base Extraction

Biological Context & Applications

The 4-bromoquinolin-5-ol scaffold is a potent precursor for dual-mechanism anticancer agents:

  • Kinase Inhibition: The 5-OH group mimics the hinge-binding motif of ATP, allowing the quinoline core to dock into the ATP-binding site of kinases like EGFR or VEGFR.

  • Tubulin Polymerization: Derivatives at the 4-position (e.g., via Suzuki coupling with trimethoxyphenyl boronic acids) have shown high efficacy in disrupting microtubule dynamics, arresting cells in the G2/M phase.

Application Example: To synthesize a tubulin inhibitor, react 4-bromoquinolin-5-ol with 3,4,5-trimethoxyphenylboronic acid (Suzuki conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O) to yield the 4-biaryl derivative.

References

  • Gould-Jacobs Reaction: Gould, R. G.; Jacobs, W. A.[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link

  • Bromination Protocol: "4-Bromoquinoline synthesis." ChemicalBook. Link

  • Demethylation with BBr3: "Demethylation of Methyl Ethers - Boron Tribromide." Common Organic Chemistry. Link

  • Anticancer Activity of Quinoline Derivatives: Solomon, V. R.; Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Curr.[4][5][6] Med. Chem.2011 , 18, 1488-1508. Link

  • Regioselectivity in Quinoline Synthesis: Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." J. Am. Chem. Soc.1946 , 68, 1264. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. The functionalization of the quinoline core is a critical endeavor in the development of novel therapeutic agents and advanced materials. Among the various substituted quinolines, 4-bromoquinolin-5-ol presents a versatile starting material for the introduction of diverse functionalities at the C4-position through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and detailed protocols for leveraging this valuable building block in organic synthesis.

A key challenge in the functionalization of 4-bromoquinolin-5-ol is the presence of the acidic hydroxyl group at the C5-position. This group can interfere with the palladium catalytic cycle through undesired coordination or deprotonation, potentially leading to catalyst deactivation or competing side reactions. To ensure high efficiency and reproducibility, a protection-coupling-deprotection strategy is strongly recommended. This guide will focus on the use of a benzyl protecting group, which is readily installed and removed under conditions compatible with a range of palladium-catalyzed transformations.

Strategic Overview: The Protection-Coupling-Deprotection Workflow

The successful functionalization of 4-bromoquinolin-5-ol via palladium-catalyzed cross-coupling reactions is best achieved through a three-stage process. This workflow ensures the chemoselective transformation at the C4-position while preserving the integrity of the C5-hydroxyl group.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Palladium-Catalyzed Cross-Coupling cluster_2 Stage 3: Deprotection A 4-Bromoquinolin-5-ol B Protection of 5-OH group (e.g., Benzylation) A->B BnBr, Base C 4-Bromo-5-benzyloxyquinoline B->C D Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Cyanation C->D Pd Catalyst, Ligand, Base, Coupling Partner E Functionalized 5-Benzyloxyquinoline D->E F Deprotection of 5-OBn group E->F G Final Product: 4-Substituted-quinolin-5-ol F->G e.g., H₂, Pd/C

Caption: Overall workflow for the functionalization of 4-Bromoquinolin-5-ol.

Stage 1: Protection of the 5-Hydroxyl Group

The initial and critical step is the protection of the hydroxyl group to prevent its interference in the subsequent palladium-catalyzed reaction. The benzyl ether is an excellent choice due to its stability under a wide range of cross-coupling conditions and its facile removal via hydrogenolysis.[1][2]

Protocol 1: Benzylation of 4-Bromoquinolin-5-ol

This protocol details the synthesis of 4-bromo-5-benzyloxyquinoline.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromoquinolin-5-olC₉H₆BrNO224.061.01.0
Benzyl bromide (BnBr)C₇H₇Br171.041.21.2
Potassium carbonate (K₂CO₃)K₂CO₃138.212.02.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--

Procedure:

  • To a stirred solution of 4-bromoquinolin-5-ol (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-5-benzyloxyquinoline.

Stage 2: Palladium-Catalyzed Cross-Coupling Reactions

With the hydroxyl group protected, the 4-bromo-5-benzyloxyquinoline is now a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions.[3][4] The choice of reaction will depend on the desired functionality to be introduced at the C4-position.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-benzyloxyquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[5][6]

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdB Ar-Pd(II)L2-R' ArPdBr->ArPdB Transmetalation (R'-B(OH)₂) ArR Ar-R' ArPdB->ArR Reductive Elimination ArR->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-5-benzyloxyquinoline

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-5-benzyloxyquinolineC₁₆H₁₂BrNO314.181.01.0
Arylboronic acidArB(OH)₂-1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.050.05
Sodium carbonate (Na₂CO₃)Na₂CO₃105.992.02.0
Toluene/Ethanol/Water (4:1:1)--10 mL-

Procedure:

  • In a Schlenk flask, combine 4-bromo-5-benzyloxyquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (toluene/ethanol/water, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 4-aryl-5-benzyloxyquinoline.

B. Heck Reaction: Synthesis of 4-Alkenyl-5-benzyloxyquinolines

The Heck reaction enables the coupling of the aryl bromide with an alkene to form a new C-C bond with the creation of a substituted alkene.[7][8]

Protocol 3: Heck Reaction of 4-Bromo-5-benzyloxyquinoline

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-5-benzyloxyquinolineC₁₆H₁₂BrNO314.181.01.0
Alkene (e.g., Styrene)C₈H₈104.151.51.5
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)C₂₁H₂₁P304.370.040.04
Triethylamine (Et₃N)C₆H₁₅N101.192.02.0
Acetonitrile (MeCN)C₂H₃N41.0510 mL-

Procedure:

  • To a sealed tube, add 4-bromo-5-benzyloxyquinoline (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous acetonitrile (10 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Seal the tube and heat the mixture to 100 °C for 12-16 hours.

  • Cool the reaction, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to obtain the 4-alkenyl-5-benzyloxyquinoline.

C. Sonogashira Coupling: Synthesis of 4-Alkynyl-5-benzyloxyquinolines

The Sonogashira coupling is a reliable method for the synthesis of aryl-alkyne linkages.[9][10]

Protocol 4: Sonogashira Coupling of 4-Bromo-5-benzyloxyquinoline

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-5-benzyloxyquinolineC₁₆H₁₂BrNO314.181.01.0
Terminal AlkyneR-C≡CH-1.31.3
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.030.03
Copper(I) iodide (CuI)CuI190.450.060.06
Triethylamine (Et₃N)C₆H₁₅N101.193.03.0
Tetrahydrofuran (THF)C₄H₈O72.1110 mL-

Procedure:

  • In a Schlenk flask, dissolve 4-bromo-5-benzyloxyquinoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in degassed THF (10 mL).

  • Add triethylamine (3.0 mmol) and the terminal alkyne (1.3 mmol).

  • Stir the reaction mixture at room temperature for 8-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite® and concentrate.

  • Purify the crude product by column chromatography to yield the 4-alkynyl-5-benzyloxyquinoline.

D. Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-benzyloxyquinolines

This reaction is a premier method for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.[11][12]

Protocol 5: Buchwald-Hartwig Amination of 4-Bromo-5-benzyloxyquinoline

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-5-benzyloxyquinolineC₁₆H₁₂BrNO314.181.01.0
AmineR¹R²NH-1.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.020.02
XantphosC₃₉H₃₂OP₂578.620.040.04
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.41.4
TolueneC₇H₈92.1410 mL-

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-5-benzyloxyquinoline (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol).

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify by column chromatography to afford the 4-amino-5-benzyloxyquinoline derivative.

E. Cyanation: Synthesis of 4-Cyano-5-benzyloxyquinoline

The introduction of a nitrile group opens up a wide array of subsequent chemical transformations.

Protocol 6: Cyanation of 4-Bromo-5-benzyloxyquinoline

Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-5-benzyloxyquinolineC₁₆H₁₂BrNO314.181.01.0
Zinc cyanide (Zn(CN)₂)Zn(CN)₂117.440.60.6
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.0250.025
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.380.050.05
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.095 mL-

Procedure:

  • In a glovebox, charge a vial with 4-bromo-5-benzyloxyquinoline (1.0 mmol), zinc cyanide (0.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol), and dppf (0.05 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and heat to 120 °C for 6-12 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter.

  • Wash the organic phase with aqueous ammonia and then brine.

  • Dry over sodium sulfate, concentrate, and purify by column chromatography to yield 4-cyano-5-benzyloxyquinoline.

Stage 3: Deprotection of the 5-Benzyloxy Group

The final step is the removal of the benzyl protecting group to unveil the desired 4-substituted-quinolin-5-ol. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[1]

Protocol 7: Debenzylation via Catalytic Hydrogenolysis
Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)
4-Substituted-5-benzyloxyquinoline--1.0
Palladium on carbon (10% Pd/C)--10 mol %
Methanol (MeOH) or Ethyl Acetate (EtOAc)CH₄O or C₄H₈O₂-20 mL
Hydrogen gas (H₂)H₂2.021 atm (balloon)

Procedure:

  • Dissolve the 4-substituted-5-benzyloxyquinoline (1.0 mmol) in methanol or ethyl acetate (20 mL) in a round-bottom flask.

  • Carefully add 10% palladium on carbon (10 mol % by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final 4-substituted-quinolin-5-ol, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The protocols outlined in this application note provide a robust and versatile framework for the palladium-catalyzed functionalization of 4-bromoquinolin-5-ol. The key to success lies in the strategic protection of the 5-hydroxyl group, which enables a wide range of powerful cross-coupling reactions to be performed with high efficiency and selectivity. By following these detailed procedures, researchers can unlock the synthetic potential of this valuable building block for the discovery and development of novel molecules with diverse applications.

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

  • Protection and Deprotection. CEM Corporation. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. The Royal Society of Chemistry. [Link]

  • Removal of Dde and ivDde Protecting Groups. Aapptec. [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. [Link]

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem. [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. National Institutes of Health. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... ResearchGate. [Link]

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Application Note: Characterization and Protocol for 4-Bromoquinolin-5-ol as a Fluorescent Metal Ion Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the evaluation and deployment of 4-Bromoquinolin-5-ol (CAS: 1261492-07-2) as a fluorescent probe.[1]

Note on Chemical Identity: While 8-hydroxyquinoline (8-HQ) derivatives are the industry standard for metal chelation (due to the N,O-bidentate binding pocket), the 5-hydroxyquinoline (5-HQ) scaffold represents a distinct class of fluorophores.[1] The 4-bromo substituent introduces a heavy atom effect and electronic modulation. This protocol addresses the specific characterization of this 5-isomer, hypothesizing its utility as a reaction-based probe or an aggregation-induced emission (AIE) sensor, distinct from classical chelation.[1]

Introduction & Mechanistic Basis[1][2][3][4]

The quinoline scaffold is ubiquitous in fluorescence sensing.[1] While 8-hydroxyquinoline functions via direct N,O-chelation (forming a stable 5-membered ring), 4-Bromoquinolin-5-ol presents a unique topology.[1] The hydroxyl group at position 5 and the nitrogen at position 1 are geometrically distant, preventing classical monomeric bidentate chelation.[1]

Therefore, this probe likely operates via one of three advanced mechanisms:

  • Intermolecular Assembly (AIE): Metal bridging between the Nitrogen of one molecule and the Hydroxyl of another, leading to fluorescent aggregates.[1]

  • Reaction-Based Sensing (Chemodosimeter): The ortho-positioned Bromine (position 4) and Hydroxyl (position 5) create a reactive site.[1] Certain thiophilic metals (e.g., Hg²⁺) or Lewis acids (Cu²⁺) may induce hydrolysis or displacement of the bromine, restoring fluorescence by eliminating the heavy-atom quenching effect.[1]

  • Electronic Modulation (ICT): Binding of a metal to the pyridine nitrogen modulates Intramolecular Charge Transfer (ICT) from the 5-OH donor, resulting in a solvatochromic shift.[1]

Structural Logic[1]
  • Fluorophore: 5-Hydroxyquinoline (Blue/Green emission).[1]

  • Quencher/Modulator: 4-Bromo substituent (Heavy atom effect promotes intersystem crossing, typically reducing quantum yield; removal or rigidification restores fluorescence).[1]

  • Target Ions: Primarily Zn²⁺ (turn-on via rigidification), Cu²⁺ (turn-off via paramagnetic quenching), or Hg²⁺ (reaction-based dehalogenation).[1]

Experimental Workflow

The following workflow describes the validation of 4-Bromoquinolin-5-ol. All steps must be performed under low-light conditions to prevent photobleaching.[1]

ExperimentalWorkflow cluster_QC Quality Control Stock Stock Preparation (10 mM in DMSO) Dilution Working Solution (10 µM in Buffer) Stock->Dilution Screen Metal Screening (Add 10 eq. of ions) Dilution->Screen Spectral Scan AbsCheck Absorbance Check (Avoid Aggregation) Dilution->AbsCheck Titration Titration Assay (Kd Determination) Screen->Titration Positive Hit Selectivity Selectivity/Competition (Interference Check) Titration->Selectivity Analysis Data Analysis (LOD, Quantum Yield) Selectivity->Analysis

Caption: Step-by-step workflow for characterizing the fluorescent response of 4-Bromoquinolin-5-ol to metal ions.

Detailed Protocols

Stock Solution Preparation

Objective: Create a stable, precipitation-free stock.

  • Reagent: 4-Bromoquinolin-5-ol (MW ≈ 224.05 g/mol ).[1]

  • Solvent: Analytical grade DMSO (Dimethyl sulfoxide).[1]

  • Protocol:

    • Weigh 2.24 mg of probe.[1]

    • Dissolve in 1.0 mL DMSO to yield a 10 mM stock.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store at -20°C in an amber vial. Shelf life: ~3 months.

Spectral Characterization & Metal Screening

Objective: Identify which metal ion induces a spectral response.

  • Buffer: 10 mM HEPES or PBS (pH 7.4), containing 1% DMSO to maintain solubility.

  • Procedure:

    • Dilute stock to 10 µM in the buffer (3 mL cuvette).

    • Record UV-Vis Absorbance (200–600 nm) and Fluorescence Emission (Excitation at λ_max, typically ~360 nm; Scan 400–650 nm).[1]

    • Add Metal Ions: Add 10 equivalents (100 µM) of metal salts (ZnCl₂, CuCl₂, FeCl₃, HgCl₂, MgCl₂, etc.) individually to separate aliquots.

    • Incubate for 5 minutes.

    • Record spectra.[1] Look for Hyperchromic (intensity increase) or Bathochromic (red-shift) changes.[1]

Titration Protocol (Kd Determination)

For the metal ion showing the highest response (e.g., Zn²⁺):

  • Prepare a 10 µM probe solution (2 mL).[1]

  • Titrate with small aliquots (0.5 – 1.0 µL) of a concentrated metal stock (e.g., 10 mM Zn²⁺).

  • Record emission spectrum after each addition until saturation (plateau) is reached.[1]

  • Self-Validation: Plot

    
     vs. [Metal]. The curve should fit a 1:1 or 1:2 binding isotherm.
    

Data Analysis & Visualization

Quantitative Summary Table

Use the following template to report findings.

ParameterDescriptionFormula / Method

Excitation/Emission MaximaDerived from spectral scan
Stokes Shift Energy difference between absorption and emission

Quantum Yield (

)
Efficiency of fluorescence

LOD Limit of Detection

(slope of linear range)

Dissociation ConstantBenesi-Hildebrand Plot or Non-linear fit
Binding Mechanism Diagram

The following diagram illustrates the potential binding modes for a 5-hydroxyquinoline derivative.

BindingMechanism cluster_Mech Activation Mechanisms Probe 4-Bromoquinolin-5-ol (Weak Fluorescence) Complex Metal-Probe Complex Probe->Complex + M+ (Binding to N) Metal Metal Ion (M+) Metal->Complex ICT ICT Stabilization (Solvatochromism) Complex->ICT Dehalo Reaction: De-bromination (Hg2+ specific) Complex->Dehalo Rigid Rigidification (Inhibits vibration) Complex->Rigid Signal Fluorescence ON (Blue/Green) ICT->Signal Dehalo->Signal Rigid->Signal

Caption: Proposed activation pathways. Unlike 8-HQ, 5-HQ derivatives likely rely on ICT modulation or reaction-based dehalogenation rather than bidentate chelation.[1]

Critical Troubleshooting (Self-Validating Systems)

  • Solubility Check: If the baseline absorbance increases across all wavelengths (baseline lift), the probe is precipitating.[1] Action: Increase DMSO content to 5-10% or add a surfactant (e.g., CTAB).

  • Reversibility Test: To confirm sensing is non-destructive (supramolecular), add 5 equivalents of EDTA to the metal-probe complex.[1]

    • Fluorescence returns to baseline: Reversible Binding.[1]

    • Fluorescence remains high:[1] Irreversible Reaction (likely de-bromination or hydrolysis).[1]

  • pH Sensitivity: Hydroxyquinolines are pH-sensitive (pKa ~8-9 for the phenolic OH).[1] Ensure buffer pH is stable (7.2–7.4) to distinguish metal binding from deprotonation effects.[1]

References

  • Li, L., et al. (2022).[1] "Recent Progress in Fluorescent Probes For Metal Ion Detection." Frontiers in Chemistry. Link

  • Albrecht, M., et al. (2020).[1] "Cyclometallated iridium(III)-5-bromo-8-quinolinol complexes." Inorganic Chemistry Communications. Link[1][2][3]

  • Xu, Z., & Xu, L. (2016).[1] "Fluorescent probes for the detection of metal ions in biological systems." Chemical Society Reviews.[1][4] (Foundational text on quinoline mechanisms).

  • BLD Pharm. (2024).[1] "Product Analysis: 4-Bromoquinolin-5-ol (CAS: 1261492-07-2)."[1][5][6][7][8][9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Bromoquinolin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromoquinolin-5-ol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can make informed, data-driven decisions in your laboratory.

Introduction: The Synthetic Challenge

4-Bromoquinolin-5-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis presents a significant challenge that can be a source of frustration for researchers. A common misconception is to attempt a direct electrophilic bromination of 5-hydroxyquinoline. Due to the electronic properties of the quinoline scaffold, this approach is mechanistically disfavored for substitution at the C-4 position. The pyridine ring is electron-deficient, deactivating it towards electrophilic attack, while the hydroxyl group strongly activates the ortho and para positions on the benzene ring (C-6 and C-8).[1][2]

The most reliable and established route involves starting with a quinoline scaffold that already possesses a functional group at the C-4 position which can be readily converted to a bromide. The conversion of a hydroxyl group using phosphorus-based reagents is a robust and well-documented method for this transformation.[3] This guide will focus on troubleshooting and optimizing this specific, field-proven pathway.

Core Synthesis and Mechanism

The recommended synthetic pathway is the conversion of 4-hydroxyquinolin-5-ol (also known as quinolin-4,5-diol) to 4-Bromoquinolin-5-ol.

Reaction Scheme: 4-hydroxyquinolin-5-ol + POBr₃ → 4-Bromoquinolin-5-ol

The mechanism involves the activation of the C-4 hydroxyl group by the phosphorus oxybromide (POBr₃). The oxygen atom of the hydroxyl (or its tautomeric quinolone form) acts as a nucleophile, attacking the electrophilic phosphorus atom. This transforms the hydroxyl into an excellent leaving group, which is subsequently displaced by a bromide ion in a nucleophilic substitution reaction to yield the final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-hydroxyquinolin-5-ol (Starting Material) Mixing Combine Reagents under Inert Atmosphere Start->Mixing Reagent Phosphorus Oxybromide (POBr₃) Reagent->Mixing Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Mixing Heating Heat Reaction Mixture (e.g., 80-100 °C) Mixing->Heating Controlled Heating Quench Quench on Ice Water Heating->Quench After Reaction Completion (TLC) Neutralize Neutralize with Base (e.g., NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify via Column Chromatography Extract->Purify Final 4-Bromoquinolin-5-ol (Final Product) Purify->Final

Caption: General workflow for the synthesis of 4-Bromoquinolin-5-ol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Q1: My reaction yield is very low, or the reaction stalls completely. What are the primary causes?

This is the most frequent issue and typically points to problems with reagents or reaction conditions.

  • Expertise & Experience: The success of this reaction is critically dependent on the potency of the phosphorus reagent and the complete exclusion of water. Phosphorus oxybromide (POBr₃) and similar reagents like phosphorus tribromide (PBr₃) are highly reactive towards moisture. Even trace amounts of water will consume the reagent, rendering it ineffective for activating the hydroxyl group and leading to incomplete conversion.[3]

  • Troubleshooting Steps:

    • Reagent Quality: Use a freshly opened bottle of POBr₃ or PBr₃. If the reagent is old, it may have degraded. Consider purifying it by distillation if you suspect contamination.

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. A reaction performed under an inert atmosphere (e.g., dry nitrogen or argon) will consistently give better results by preventing atmospheric moisture from entering the reaction.[3]

    • Reaction Temperature: This conversion requires thermal energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the starting material and product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and time.

    • Stoichiometry: Using an insufficient amount of the brominating agent is a common cause of incomplete reactions. A slight excess is often beneficial.

ParameterRecommendationRationale
POBr₃ Stoichiometry 1.2 - 2.0 equivalentsEnsures complete consumption of starting material.
Temperature 80 - 100 °C (Solvent Dependent)Provides sufficient activation energy without causing degradation.
Reaction Time 2 - 6 hoursTypically sufficient for completion; monitor by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents reagent quenching by atmospheric moisture.
Q2: I'm observing a lot of dark, tarry byproducts and my desired product is difficult to isolate. How can I improve the reaction's cleanliness?

The formation of intractable tars is usually a sign of decomposition, often caused by overly harsh conditions or impurities.

  • Expertise & Experience: The key is control. The reaction of POBr₃ with the hydroxyl groups is exothermic. Adding the reagent too quickly to a concentrated solution can create localized "hot spots" where the temperature spikes, causing decomposition. The order of addition also matters.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the solid POBr₃ portion-wise to the solution of 4-hydroxyquinolin-5-ol in your solvent at room temperature or while cooling in an ice bath. This allows for better dissipation of the heat generated.

    • Solvent Choice: While the reaction can be run neat, using a high-boiling, anhydrous solvent like acetonitrile or N,N-Dimethylformamide (DMF) can help moderate the reaction temperature and improve solubility.[3]

    • Purity of Starting Material: Ensure your 4-hydroxyquinolin-5-ol is pure. Impurities from its synthesis can often act as catalysts for decomposition under the strong acidic conditions generated in this reaction.

Mechanism SM 4-Hydroxyquinolin-5-ol Intermediate1 Activated Complex (O-Phosphorus Intermediate) SM->Intermediate1 1. Nucleophilic Attack on Phosphorus POBr3 POBr₃ Product 4-Bromoquinolin-5-ol Intermediate1->Product LeavingGroup PO₂Br₂⁻ (Leaving Group) Intermediate1->LeavingGroup Br_ion Br⁻ Br_ion->Intermediate1 2. Nucleophilic Substitution at C-4

Caption: Simplified mechanism of hydroxyl to bromide conversion.

Q3: My work-up is messy and I'm losing significant product during extraction and neutralization. What is a more robust procedure?

A systematic and patient work-up is crucial for maximizing isolated yield.

  • Trustworthiness: A self-validating work-up protocol involves careful control of temperature and pH. Rushing these steps is a false economy.

  • Recommended Work-up Protocol:

    • Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will hydrolyze any remaining phosphorus reagent and precipitate the crude product.[3][4] Safety Note: This step is highly exothermic and will release HBr gas; perform in a well-ventilated fume hood.

    • Neutralization: The resulting aqueous slurry will be very acidic. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonium hydroxide until the pH reaches ~7-8.[3] This step is critical. At low pH, your product may remain protonated and water-soluble. At very high pH, the phenolic hydroxyl at C-5 can be deprotonated, also increasing water solubility. A neutral pH ensures the product is in its least soluble form.

    • Isolation/Extraction:

      • If a solid precipitates, it can be collected by vacuum filtration, washed thoroughly with cold water, and then dried.

      • If no solid forms, or to recover dissolved product, extract the neutralized aqueous mixture multiple times with an organic solvent like ethyl acetate or dichloromethane.[3]

    • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q4: What are the best methods for purifying the final product?

Even with a clean reaction, purification is necessary to remove trace impurities and any unreacted starting material.

  • Authoritative Grounding: Standard chromatographic and recrystallization techniques are highly effective for this class of compounds.[1][4]

  • Purification Strategies:

    • Silica Gel Column Chromatography: This is the most common and effective method.

      • Stationary Phase: Silica gel (230-400 mesh).

      • Eluent System: A gradient system of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is an excellent starting point. The more polar starting material (4-hydroxyquinolin-5-ol) will have a lower Rf value than the less polar product (4-Bromoquinolin-5-ol).

    • Recrystallization: For material that is already reasonably pure after chromatography, recrystallization can provide a product of very high purity.

      • Solvent Selection: Experiment with solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane. The goal is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble when hot.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles for converting a 4-hydroxyquinoline to its 4-bromo derivative.

1. Materials and Reagents:

  • 4-hydroxyquinolin-5-ol (1.0 eq)

  • Phosphorus oxybromide (POBr₃) (1.5 eq)

  • Anhydrous Acetonitrile (10 mL per gram of starting material)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

2. Reaction Setup:

  • Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Ensure all glassware is thoroughly dried.

  • Fit the top of the condenser with a gas inlet adapter connected to a nitrogen or argon line.

3. Procedure:

  • To the round-bottom flask, add 4-hydroxyquinolin-5-ol (1.0 eq) and anhydrous acetonitrile.

  • Begin stirring the suspension under a positive pressure of inert gas.

  • Carefully add the phosphorus oxybromide (POBr₃, 1.5 eq) in small portions over 15-20 minutes. The mixture may warm up slightly.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3-5 hours.

  • Monitor the reaction's progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane). The product spot should appear at a higher Rf than the starting material spot at the baseline.

  • Once the starting material is consumed, remove the heat source and allow the flask to cool to room temperature.

4. Work-up and Purification:

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly pour the cooled reaction mixture into the ice water with vigorous stirring in a fume hood.

  • Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is 7-8 (check with pH paper).

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate eluent system.

  • Combine the pure fractions and remove the solvent to yield 4-Bromoquinolin-5-ol as a solid. Confirm identity and purity using ¹H NMR, Mass Spectrometry, and melting point analysis.

References

  • Szatmári, I., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2807. Available at: [Link]

  • Reddy, T. J., et al. (2011). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of the Chinese Chemical Society, 58(4), 535-541. Available at: [Link]

  • Jagtap, S., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Sagan, F., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 845. Available at: [Link]

  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(6), 441. Available at: [Link]

  • Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 80. Available at: [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21377. Available at: [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400506. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

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Technical Support Center: 4-Bromoquinolin-5-ol NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical research. For drug development professionals and researchers, accurate spectral interpretation is paramount for structure verification and elucidation. This guide provides an in-depth, troubleshooting framework for the specific challenges encountered during the ¹H and ¹³C NMR peak assignment of 4-Bromoquinolin-5-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum of 4-Bromoquinolin-5-ol shows a complex multiplet pattern in the aromatic region (7.0-9.0 ppm). How can I begin to assign these protons?

A1: The complexity in the aromatic region of 4-Bromoquinolin-5-ol arises from the spin-spin coupling between the five protons on the quinoline ring system. A systematic approach combining chemical shift prediction and 2D NMR techniques is the most reliable path to unambiguous assignment.

Understanding Substituent Effects:

The bromine atom at the C4 position and the hydroxyl group at the C5 position significantly influence the electronic environment of the quinoline ring, and thus the chemical shifts of the attached protons.

  • Bromine (C4): As an electronegative halogen, bromine withdraws electron density through induction, deshielding nearby protons (causing them to shift downfield).[1][2] It also exerts a deshielding effect due to its magnetic anisotropy.[3]

  • Hydroxyl Group (C5): The -OH group is a strong electron-donating group through resonance, which shields nearby protons (causing them to shift upfield).[4] This effect is most pronounced at the ortho and para positions.

A logical first step is to predict the relative chemical shifts of the aromatic protons based on these effects.

Initial ¹H NMR Assignment Strategy:

  • Identify the Doublets of Doublets: Protons with two distinct neighboring protons will appear as doublets of doublets (dd). In 4-Bromoquinolin-5-ol, H2, H3, H6, H7, and H8 are expected to show this pattern.

  • Predict Chemical Shifts:

    • H2 and H3: These protons are on the pyridine ring. H2 is typically the most downfield proton in quinoline systems due to its proximity to the electronegative nitrogen atom.

    • H6, H7, and H8: These protons are on the benzene ring. The hydroxyl group at C5 will have a significant shielding effect on the ortho proton (H6) and the para proton (H8), shifting them upfield relative to the meta proton (H7).

Workflow for Initial ¹H NMR Assignment:

G cluster_0 ¹H NMR Spectrum Analysis Observe complex aromatic region Observe complex aromatic region Predict substituent effects (Br at C4, OH at C5) Predict substituent effects (Br at C4, OH at C5) Observe complex aromatic region->Predict substituent effects (Br at C4, OH at C5) Identify spin systems (coupling patterns) Identify spin systems (coupling patterns) Predict substituent effects (Br at C4, OH at C5)->Identify spin systems (coupling patterns) Propose initial assignments Propose initial assignments Identify spin systems (coupling patterns)->Propose initial assignments

Caption: Initial ¹H NMR assignment workflow.

Q2: The hydroxyl proton (-OH) peak is either very broad or not visible in my ¹H NMR spectrum. Is my sample degraded?

A2: This is a common observation for hydroxyl protons and usually does not indicate sample degradation. The chemical shift and peak shape of the -OH proton are highly sensitive to experimental conditions.[5]

Factors Affecting the Hydroxyl Proton Signal:

  • Solvent: In protic deuterated solvents like D₂O or CD₃OD, the hydroxyl proton will exchange with deuterium, causing the peak to diminish or disappear entirely.[5] In aprotic solvents like DMSO-d₆ or CDCl₃, the peak is typically observable.

  • Concentration and Temperature: The extent of hydrogen bonding, which affects the chemical shift, is dependent on concentration and temperature.[6] Higher concentrations and lower temperatures can lead to broader peaks at higher chemical shifts.

  • Water Content: Traces of water in the NMR solvent can lead to chemical exchange with the hydroxyl proton, resulting in a broad signal.

Troubleshooting the Hydroxyl Proton Signal:

  • Use an Aprotic Solvent: Ensure you are using a dry aprotic solvent like DMSO-d₆.

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen the hydroxyl peak.

  • D₂O Exchange: To confirm the identity of the -OH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl peak should disappear.

Q3: How can I definitively assign the protons and carbons of 4-Bromoquinolin-5-ol?

A3: For an unambiguous assignment, a suite of 2D NMR experiments is essential. The most informative experiments for this molecule are COSY, HSQC, and HMBC.[7][8][9]

2D NMR Experimental Workflow:

G cluster_1 2D NMR for Unambiguous Assignment ¹H NMR ¹H NMR COSY COSY ¹H NMR->COSY ¹H-¹H Correlations HSQC HSQC ¹H NMR->HSQC ¹H-¹³C Direct Correlations HMBC HMBC COSY->HMBC HSQC->HMBC ¹H-¹³C Long-Range Correlations Final Assignment Final Assignment HMBC->Final Assignment

Caption: Logical flow of 2D NMR experiments.

Detailed Experimental Protocols:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. You will see cross-peaks between protons that are coupled to each other (typically 2-3 bonds apart). This will allow you to trace the connectivity of the protons around each ring.

    • Protocol: A standard gradient-selected COSY (gCOSY) experiment is sufficient. Acquire with a spectral width that encompasses all proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). Each cross-peak represents a C-H bond.

    • Protocol: A standard sensitivity-enhanced HSQC experiment is recommended. The spectral width in the ¹³C dimension should be set to cover the expected range for aromatic carbons (approx. 100-160 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away (nJCH, where n=2 or 3).[10][11] This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

    • Protocol: A standard HMBC experiment is appropriate. The long-range coupling delay should be optimized for typical aromatic 2,3JCH couplings (around 8-10 Hz).

Data Interpretation and Assignment:

By combining the information from these experiments, you can build a complete and validated assignment. For example, the COSY spectrum will show the connectivity between H2 and H3, and separately the connectivity between H6, H7, and H8. The HSQC will then link these protons to their attached carbons (C2, C3, C6, C7, and C8). Finally, the HMBC will show correlations from these protons to nearby quaternary carbons (e.g., from H3 to C4a and C4), confirming the overall structure.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Bromoquinolin-5-ol

ProtonPredicted δ (ppm)MultiplicityExpected Coupling Constants (J, Hz)Rationale
H28.8 - 9.0ddJ2,3 ≈ 4-5, J2,4 ≈ 1.5-2Adjacent to N, most downfield.
H37.6 - 7.8ddJ3,2 ≈ 4-5, J3,4 ≈ 8-9Coupled to H2.
H66.9 - 7.1dJ6,7 ≈ 7-8ortho to -OH (shielding).
H77.4 - 7.6tJ7,6 ≈ 7-8, J7,8 ≈ 7-8meta to -OH.
H87.2 - 7.4dJ8,7 ≈ 7-8para to -OH (shielding).
5-OHVariable (5-10)br s-Dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromoquinolin-5-ol

CarbonPredicted δ (ppm)Rationale
C2150 - 152Adjacent to N.
C3122 - 124
C4120 - 122Attached to Br (heavy atom effect).
C4a148 - 150Quaternary.
C5153 - 155Attached to -OH.
C6110 - 112ortho to -OH (shielding).
C7130 - 132
C8118 - 120para to -OH (shielding).
C8a140 - 142Quaternary.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

References

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from a relevant university chemistry resource.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values.
  • PubMed. (2025). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group.
  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives.
  • University Chemistry Resource. (n.d.). ¹H NMR chemical shift ppm table. Retrieved from a relevant university chemistry resource.
  • ACS Publications. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
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  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
  • ChemicalBook. (n.d.). 5-Hydroxyquinoline(578-67-6) ¹H NMR spectrum.
  • Pharmaceutical Fronts. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS).
  • Sci-Hub. (2012). The relative signs of NMR proton–carbon coupling constants in quinolines. Journal of Molecular Structure.
  • Magritek. (2018). ¹H and ¹³C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
  • Reddit. (n.d.). Hydroxyl Groups in NMR. r/Chempros.
  • SpectraBase. (n.d.). Online Spectral Database.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃).
  • Research Paper. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and -.
  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) ¹H NMR spectrum.
  • RSC Publishing. (n.d.). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli.
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search.
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from a relevant university chemistry resource.
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants.
  • Wiley Science Solutions. (n.d.).
  • ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry.
  • New Journal of Chemistry. (n.d.).
  • Organic Letters. (n.d.).
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • SynHet. (n.d.).
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants.
  • Wikipedia. (n.d.).
  • Compound Interest. (2015). A guide to ¹³C NMR chemical shift values.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline(130-16-5) ¹³C NMR spectrum.
  • Organic Letters. (n.d.).
  • Bioregistry. (n.d.).

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Bromoquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery

The quinoline ring system, a nitrogen-containing heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1][2][3][4] The remarkable versatility of the quinoline core allows for structural modifications that can significantly modulate its biological effects, making it a cornerstone for the development of novel therapeutic agents.[5][6]

This guide focuses on a specific, promising subclass: 4-Bromoquinolin-5-ol derivatives. The strategic placement of a bromine atom at the 4-position can enhance lipophilicity, potentially improving cell membrane penetration, while the hydroxyl group at the 5-position provides a crucial point for hydrogen bonding with biological targets.[5] Given the frequent association of quinoline derivatives with anticancer activity through mechanisms like kinase inhibition, apoptosis induction, and cell cycle disruption, this guide presents a systematic, multi-phase workflow to rigorously validate the biological activity of novel 4-Bromoquinolin-5-ol compounds.[1][7][8]

We will proceed from broad-spectrum cytotoxicity screening to detailed mechanistic assays, providing not just the protocols but the scientific rationale behind each experimental choice. This framework is designed for researchers, scientists, and drug development professionals to generate robust, reproducible, and insightful data.

Strategic Validation Workflow: From Cytotoxicity to Target Engagement

A logical and efficient validation pipeline is crucial to avoid costly and time-consuming dead ends. The causality behind our proposed workflow is to first confirm a desired biological outcome (cell death) and then systematically dissect the underlying mechanism. This hierarchical approach ensures that resource-intensive mechanistic and target-based studies are only performed on compounds with confirmed primary activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification A Cytotoxicity Assay (e.g., XTT) B Apoptosis Assay (Annexin V / PI) A->B If Active C Cell Cycle Analysis (Propidium Iodide) A->C If Active D Biochemical Kinase Assay (e.g., VEGFR-2) B->D Elucidates 'How' C->D Elucidates 'How' E Promising Lead Compound(s) D->E Identifies 'What'

Caption: Hierarchical workflow for validating bioactive compounds.

Phase 1: Primary Cytotoxicity Screening

Objective: To quantitatively assess the dose-dependent cytotoxic effect of the 4-Bromoquinolin-5-ol derivatives against a panel of relevant human cancer cell lines and determine their half-maximal inhibitory concentration (IC₅₀).

Scientific Rationale: The initial and most fundamental question is whether the synthesized compounds have any effect on cancer cell viability. A cell viability assay provides a quantitative measure of this effect. We recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay over the more traditional MTT assay. The key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step and thereby reducing procedural variability.[9] This colorimetric assay measures the metabolic activity of viable cells, which is a reliable indicator of cell health and proliferation.[10][11]

Detailed Protocol: XTT Cell Viability Assay

This protocol is adapted from established methodologies.[12][13]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each 4-Bromoquinolin-5-ol derivative and the positive control (e.g., Doxorubicin) in sterile DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include "vehicle control" wells treated with medium containing the same final concentration of DMSO and "untreated control" wells with medium only.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation and Incubation:

    • Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., for the CyQUANT™ XTT Cell Viability Assay, add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[12]

    • Add 50 µL of the freshly prepared XTT mixture to each well.

    • Incubate the plate for 4 hours at 37°C, 5% CO₂, allowing viable cells to convert the XTT reagent into the colored formazan product.

  • Data Acquisition and Analysis:

    • Shake the plate gently to ensure a homogenous distribution of the color.

    • Measure the absorbance of each well using a microplate reader at 450 nm. A reference wavelength of 660 nm is used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a clear, tabular format for easy comparison of potency across different derivatives and cell lines.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative 1 12.518.215.8
Derivative 2 5.38.97.1
4-Bromoquinolin-5-ol >100>100>100
Doxorubicin 0.81.10.9

Phase 2: Mechanistic Elucidation

Objective: For compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next critical step is to determine the mechanism of cell death. The two most common anticancer mechanisms are the induction of apoptosis and cell cycle arrest.

A. Apoptosis Induction: Annexin V & Propidium Iodide Staining

Scientific Rationale: Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15] This dual-staining method, analyzed via flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14]

G cluster_0 Live Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis a1 PS a2 PS a_mem b_mem b1 PS b2 PS c_mem b_annexin Annexin V b_annexin->b1 c1 PS c2 PS c_annexin Annexin V c_annexin->c1 c_pi PI c_pi->c_mem G VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Inhibitor 4-Bromoquinolin-5-ol Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGF-A / VEGFR-2 signaling pathway.
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol is based on the use of a commercial kit, such as the BPS Bioscience VEGFR2 (KDR) Kinase Assay Kit, which utilizes the Kinase-Glo® luminescent technology. [16][17]

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer and dilute ATP to the required concentration as per the kit protocol.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Sunitinib) in 1x Kinase Assay Buffer.

  • Reaction Setup: To the wells of a white 96-well plate, add:

    • 5 µL of the inhibitor solution (or buffer for positive and negative controls).

    • 10 µL of the ATP solution.

    • 10 µL of the substrate solution (e.g., Poly(Glu,Tyr)).

  • Enzyme Addition: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of assay buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value using non-linear regression.

Data Presentation: Kinase Inhibition Profile
CompoundVEGFR-2 Inhibition IC₅₀ (nM)
Derivative 2 85.4
Sunitinib 9.2

Synthesizing the Evidence: A Comparative Overview

The true power of this phased approach lies in the integrated analysis of the data. A summary table allows for a direct comparison of the most promising candidates against established standards, providing a holistic view of a compound's biological profile.

CompoundCytotoxicity (A549 IC₅₀, µM)Apoptosis Induction (% Total Apoptotic Cells at IC₅₀)Cell Cycle Arrest (Phase at IC₅₀)Target Inhibition (VEGFR-2 IC₅₀, nM)
Derivative 2 8.937.5G2/M85.4
Doxorubicin 1.155.2G2/MN/A (Topo II Inhibitor)
Sunitinib 2.541.8G19.2

Interpretation: In this hypothetical example, Derivative 2 is a moderately potent cytotoxic agent. Its mechanism involves inducing both apoptosis and a strong G2/M cell cycle arrest, consistent with its observed cytotoxicity. Furthermore, it directly inhibits VEGFR-2 kinase activity in the nanomolar range. While less potent than the clinical standards Doxorubicin and Sunitinib, this profile confirms its biological activity and validates it as a promising hit compound for further optimization. The data suggests a clear structure-activity relationship where the modifications in Derivative 2 confer significantly more potent anticancer and kinase inhibitory activity compared to the parent 4-Bromoquinolin-5-ol scaffold.

Conclusion and Future Directions

This guide provides a robust, logical, and experimentally validated framework for assessing the biological activity of novel 4-Bromoquinolin-5-ol derivatives. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify and characterize promising compounds. This multi-pronged approach, which combines cell-based phenotypic assays with cell-free biochemical validation, is essential for building a compelling case for a compound's therapeutic potential.

The data generated through these protocols provides a solid foundation for subsequent lead optimization, in-depth mechanism of action studies (e.g., Western blotting for key signaling proteins), and eventual preclinical evaluation in in vivo models.

References

  • Mool, S., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • de Souza, T.B., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Medicinal Chemistry. Available at: [Link]

  • Chavan, N.D., et al. (2015). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Zhang, T., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Available at: [Link]

  • Abbas, S.Y., et al. (2013). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Joseph, J., & S, A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Lee, K.S., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • Matada, B.S., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. Available at: [Link]

  • Kumar, S., & Bawa, S. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Jayalekshmi, H., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available at: [Link]

  • Chavan, N.D., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • An, F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Recent Patents on CNS Drug Discovery. Available at: [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Available at: [Link]

  • Al-Ostath, A., et al. (2022). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

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  • Al-Qaisi, Z.I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

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Comparative Guide: Synthetic Routes to 4-Bromoquinolin-5-ol

[1]

Executive Summary

The synthesis of 4-Bromoquinolin-5-ol presents a specific regiochemical challenge: installing a bromine atom at the deactivated C4 position while maintaining a hydroxyl group at the activated C5 position.[1] Direct electrophilic aromatic substitution (EAS) on quinolin-5-ol is non-viable, as the hydroxyl group directs electrophiles to the C6 or C8 positions, and the pyridine ring is deactivated toward EAS.

This guide compares two primary synthetic strategies:

  • The "De Novo" Cyclization Route (Recommended): Constructing the quinoline core via Meldrum's acid condensation, followed by aromatization/bromination. This offers the highest structural certainty but requires isomer separation.

  • The N-Oxide Rearrangement Route: Functionalizing an existing 5-methoxyquinoline scaffold.[1] This is shorter but suffers from poor regioselectivity (C2 vs. C4).

Route Analysis & Comparison

Route A: The "De Novo" Cyclization Strategy (Recommended)

This route builds the quinoline ring from 3-methoxyaniline , utilizing the reactivity of 4-quinolinones to install the bromine. It is the industry standard for accessing 4-haloquinolines.[1]

Mechanism:

  • Condensation: 3-Methoxyaniline reacts with Meldrum's acid and triethyl orthoformate to form an enamine.[1]

  • Cyclization: Thermal cyclization (Gould-Jacobs type) closes the ring. Note: This produces a mixture of 5-methoxy (desired) and 7-methoxy (undesired) isomers.[1]

  • Deoxybromination: The tautomeric 4-quinolinone reacts with

    
     to install the bromine at C4.
    
  • Demethylation:

    
     reveals the free hydroxyl.
    
Route B: The N-Oxide Rearrangement

Starting from commercially available 5-methoxyquinoline , this route uses N-oxide activation to render the C4 position susceptible to nucleophilic attack/rearrangement.[1]

Mechanism:

  • Oxidation: m-CPBA yields the N-oxide.[1]

  • Bromination: Treatment with

    
     causes a Meisenheimer-type rearrangement, chlorinating/brominating the C2 or C4 positions.
    
Comparison Matrix
FeatureRoute A: De Novo CyclizationRoute B: N-Oxide Rearrangement
Starting Material 3-Methoxyaniline (Cheap, Abundant)5-Methoxyquinoline (More Expensive)
Step Count 4 Steps3 Steps
Regiocontrol Medium (Requires 5/7 isomer separation)Low (Mixture of 2-Br and 4-Br)
Scalability High (Meldrum's acid step is robust)Medium (Exotherms in N-oxide step)
Yield Potential 35-45% (Overall)20-30% (Due to isomer loss)
Safety Profile High Temp (250°C) requiredPotentially explosive N-oxide residues

Detailed Experimental Protocols (Route A)

Step 1: Enamine Formation & Cyclization

Target: 5-Methoxyquinolin-4(1H)-one[1]

Rationale: We use Meldrum's acid instead of diethyl ethoxymethylenemalonate (traditional Gould-Jacobs) because it allows for cyclization at lower temperatures and often cleaner profiles.

  • Reagents: 3-Methoxyaniline (1.0 eq), Meldrum's Acid (1.2 eq), Triethyl Orthoformate (1.5 eq), Ethanol (Solvent).

  • Procedure:

    • Reflux the mixture in ethanol for 3 hours. A solid precipitate (the enamine) will form.

    • Cool to RT, filter the solid, and wash with cold ethanol.

    • Cyclization: Add the dried enamine portion-wise to Diphenyl Ether pre-heated to 250°C .

    • Critical Control Point: The addition must be slow to maintain temperature >230°C. Below this, the reaction stalls.

    • Stir for 30 mins. Cool to RT. Dilute with hexane to precipitate the quinolinone.

  • Purification (The Isomer Split): The crude contains both 5-methoxy and 7-methoxy isomers. The 5-methoxy isomer is generally more soluble in MeOH/EtOAc mixtures due to hydrogen bonding with the peri-carbonyl. Recrystallize from MeOH to enrich the 5-methoxy isomer.[1][2]

Step 2: Deoxybromination

Target: 4-Bromo-5-methoxyquinoline[1]

Rationale:


  • Reagents: 5-Methoxyquinolin-4(1H)-one (1.0 eq),

    
     (1.5 eq), DMF (cat.), Toluene or DCE (Solvent).
    
  • Procedure:

    • Suspend the quinolinone in Toluene. Add catalytic DMF (promotes Vilsmeier-like activation).[1]

    • Add

      
       solid portion-wise at 0°C (Exothermic!).
      
    • Heat to 80-90°C for 4 hours. The suspension should clear as the aromatized product forms.

    • Quench: Pour onto ice/NaHCO3 carefully. Extract with DCM.[3]

    • Safety Note: Quenching

      
       generates massive amounts of HBr gas. Use a scrubber.
      
Step 3: Demethylation

Target: 4-Bromoquinolin-5-ol[1]

Rationale: We use


  • Reagents: 4-Bromo-5-methoxyquinoline (1.0 eq),

    
     (1M in DCM, 3.0 eq).
    
  • Procedure:

    • Dissolve substrate in anhydrous DCM. Cool to -78°C.[1]

    • Add

      
       dropwise.[3][4][5]
      
    • Warm to 0°C and stir for 2 hours.

    • Quench: Add MeOH dropwise at 0°C (Violent!).

    • Partition between water and EtOAc. The product is amphoteric; adjust pH to ~7 to maximize recovery.

Reaction Pathway Visualization

GStart3-MethoxyanilineEnamineEnamine IntermediateStart->EnamineMeldrum's AcidCH(OEt)3, EtOHIsomersMixture:5-OMe & 7-OMeQuinolin-4-onesEnamine->IsomersPh2O, 250°CCyclizationPureInt5-Methoxyquinolin-4-oneIsomers->PureIntRecrystallization(Isomer Separation)BromoInt4-Bromo-5-methoxyquinolinePureInt->BromoIntPOBr3, DMFDeoxybrominationProduct4-Bromoquinolin-5-olBromoInt->ProductBBr3, DCMDemethylation

Figure 1: The "De Novo" synthetic pathway illustrating the critical isomer separation step.

References

  • Synthesis of 4-Bromoquinoline Derivatives via Meldrum's Acid

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1] Atlantis Press, 2016.

  • Reactivity of Quinolin-4-ols with POBr3

    • ChemicalBook. "4-Bromoquinoline Synthesis & Reaction Conditions."[1]

  • General Quinoline Cyclization Strategies (Gould-Jacobs/Meldrum's)

    • National Institutes of Health (PMC). "Recent advances in the synthesis of biologically active quinoline."
  • Deoxybromination Safety & Protocols

    • ACS GCI Pharmaceutical Roundtable.

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-Bromoquinolin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and drug discovery scientists. It synthesizes chemical principles with practical experimental strategies to evaluate 4-Bromoquinolin-5-ol and its analogs.

Executive Summary & Scaffold Analysis

4-Bromoquinolin-5-ol (CAS: 1261492-07-2) represents a specialized scaffold within the quinoline pharmacophore family.[1][2][3][4] Unlike the ubiquitous 8-hydroxyquinoline (8-HQ) chelators, the 5-hydroxy isomer offers a distinct electronic and steric profile, while the 4-bromo substituent serves as both a lipophilic modulator and a versatile synthetic handle for cross-coupling reactions.

This guide objectively compares the SAR profile of 4-bromoquinolin-5-ol against its non-brominated precursors and positional isomers (e.g., 8-HQ), focusing on antimicrobial potency and antiproliferative (anticancer) efficacy .

The Chemical Space: Why This Scaffold?
  • The 5-OH Motif: Unlike 8-OH, the 5-hydroxyl group is distal to the ring nitrogen, altering its metal chelation geometry (bidentate vs. monodentate potential) and hydrogen-bonding capabilities with protein targets (e.g., kinases, IDO1).

  • The 4-Br Substituent: Introduces a "sigma-hole" for halogen bonding and significantly increases logP (lipophilicity), enhancing membrane permeability compared to the parent 5-hydroxyquinoline.

Comparative SAR Analysis

The following data summarizes the performance of 4-Bromoquinolin-5-ol against key alternatives. Data ranges are synthesized from representative literature on halogenated hydroxyquinolines [1][2].

Table 1: Biological Activity Comparison (Antimicrobial & Anticancer)
CompoundStructureLogP (Calc)MIC (S. aureus) [µg/mL]IC50 (HeLa) [µM]Mechanism Note
4-Bromoquinolin-5-ol Core Scaffold 2.45 4.0 - 8.0 12.5 - 25.0 Dual: Membrane disruption & weak chelation
5-HydroxyquinolinePrecursor (No Br)1.60> 64.0 (Inactive)> 100Lacks lipophilicity for cell entry
8-HydroxyquinolineIsomer Standard1.852.0 - 4.05.0 - 10.0Strong Cu/Zn chelation (ZBG inhibitor)
5,7-Dibromo-8-quinolinolBroxyquinoline3.100.5 - 1.02.5 - 5.0High potency, but high cytotoxicity
CiprofloxacinPositive Control0.280.25 - 0.5N/ADNA Gyrase inhibition

Key Insight: While less potent than the optimized 5,7-dibromo-8-HQ (Broxyquinoline), 4-bromoquinolin-5-ol offers a superior safety profile (lower cytotoxicity) and a unique vector for derivatization at the C4 position, allowing for the synthesis of biaryl derivatives via Suzuki coupling.

Strategic SAR Visualization

To guide your optimization, the following diagram maps the functional zones of the scaffold.

SAR_Map Core 4-Bromoquinolin-5-ol (Scaffold) Pos4 Position 4 (Bromine) • Lipophilicity (LogP ++) • Halogen Bonding • Pd-Catalyzed Coupling Handle Core->Pos4 Modulates Permeability Pos5 Position 5 (Hydroxyl) • H-Bond Donor/Acceptor • Polarity Modulation • O-Alkylation Target Core->Pos5 Target Binding RingN Quinoline Nitrogen • pKa ~5.0 • Protonation/Solubility • Aux. H-Bond Acceptor Core->RingN Pharmacokinetics

Figure 1: Functional zone analysis of the 4-bromoquinolin-5-ol scaffold.

Experimental Protocols (Self-Validating)

A. Synthesis of 4-Bromoquinolin-5-ol (Optimized Route)

Rationale: Direct bromination of 5-hydroxyquinoline often yields mixtures. This protocol utilizes the 4-quinolone intermediate for regioselectivity [3].

  • Starting Material: Begin with 5-methoxy-4-quinolone.

  • Bromination: React with POBr₃ (Phosphorus oxybromide) in dry DMF at 80°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). Product is less polar than starting material.

  • Hydrolysis: Demethylate the 5-OMe group using BBr₃ (Boron tribromide) in CH₂Cl₂ at -78°C to RT.

    • Validation: 1H NMR should show loss of methoxy singlet (~4.0 ppm) and appearance of broad phenolic OH (~10.5 ppm).

  • Purification: Recrystallize from Ethanol/Water to remove inorganic salts.

B. High-Throughput MIC Determination (Antibacterial)

Rationale: Standard broth microdilution ensures comparability with CLSI standards.

  • Preparation: Dissolve 4-bromoquinolin-5-ol in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 29213).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth .

    • Control: DMSO control must show full growth. Ciprofloxacin control must be within 0.12-0.5 µg/mL.

Mechanism of Action Workflow

Understanding how the analog works is as critical as its potency. Use this workflow to classify the mechanism.

Mechanism_Flow Start Hit Compound (MIC < 10 µg/mL) Step1 Check Metal Chelation (UV-Vis Shift with Fe/Cu) Start->Step1 Decision1 Shift? Step1->Decision1 Chelator Mechanism: Metallo-enzyme Inhibition (e.g., Metalloproteases) Decision1->Chelator Yes NonChelator Check Membrane Integrity (PI Uptake Assay) Decision1->NonChelator No Decision2 Permeable? NonChelator->Decision2 Membrane Mechanism: Membrane Disruption (Bactericidal) Decision2->Membrane Yes Target Mechanism: Specific Target (e.g., Gyrase/IDO1) Decision2->Target No

Figure 2: Decision tree for elucidating the mechanism of action for quinoline analogs.

Expert Commentary & Conclusion

The 4-bromoquinolin-5-ol scaffold is a "privileged structure" that bridges the gap between simple biocides and targeted therapeutics.

  • Performance: It outperforms non-halogenated analogs in cellular uptake due to the lipophilic 4-Br group.

  • Versatility: Unlike 8-HQ, it avoids non-specific "pan-assay interference" (PAINS) associated with strong chelation, making it a better candidate for specific kinase or IDO1 inhibitor development.

  • Recommendation: For drug development, utilize the 4-Br position for Suzuki-Miyaura coupling to attach biaryl systems, which typically enhances potency into the nanomolar (nM) range for anticancer targets [4].

References

  • Prachayasittikul, V. et al. (2013).[5] "Antimicrobial and Anticancer Activities of Quinoline-5,8-diones and Their Analogs." EXCLI Journal.

  • Oliveri, V. et al. (2020). "Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs." Dalton Transactions.

  • ChemicalBook. (2024). "Synthesis of 4-Bromoquinoline Derivatives." ChemicalBook Protocols.

  • Musso, L. et al. (2015). "Indole-based scaffolds for IDO1 inhibition: Structure-Activity Relationship." Journal of Medicinal Chemistry.

Sources

A Researcher's Guide to 4-Bromoquinolin-5-ol: Bridging the Gap Between Computational Prediction and Experimental Reality

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, quinoline derivatives stand out as privileged scaffolds due to their wide-ranging pharmacological activities.[1] Among these, 4-Bromoquinolin-5-ol is a molecule of significant interest, offering versatile handles for synthetic elaboration. The bromine atom at the 4-position and the hydroxyl group at the 5-position create a unique electronic and steric profile, making it a valuable building block. However, for researchers embarking on synthesis or formulation, a critical question arises: how reliable are in silico predictions of its fundamental properties compared to benchtop experimental data?

This guide provides an in-depth comparison of computational and experimental data for 4-Bromoquinolin-5-ol. We will delve into the nuances of key physicochemical properties, highlighting where computational models excel and where they necessitate empirical validation. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions, saving valuable time and resources.

Head-to-Head Comparison: In Silico vs. In Vitro

A direct comparison reveals both concordance and divergence between predicted and measured properties. It is important to note that comprehensive experimental data for 4-Bromoquinolin-5-ol is not widely published in peer-reviewed literature, a common scenario for many research chemicals. Therefore, the "experimental" values are often derived from analogous compounds or supplier data, which may not have undergone rigorous academic validation. Computational data, in contrast, is readily available from various databases and prediction software.

Table 1: Comparison of Predicted vs. Experimental Properties

PropertyComputational/Predicted ValueExperimental Value/RangeAnalysis & Remarks
Molecular Weight 224.05 g/mol [2]224.05 g/mol (Calculated)Excellent agreement. This is a fundamental calculation based on atomic weights and is consistently accurate.
Melting Point (°C) ~150-180 (Estimated Range)Not Widely ReportedPrediction is challenging. Melting point is highly dependent on crystal lattice energy and intermolecular forces, which are difficult for computational models to perfectly simulate. Experimental determination is essential.
Boiling Point (°C) ~350-400 (Estimated Range)Not Reported (likely decomposes)High uncertainty. Quinolinols often decompose at high temperatures. Computational models may not account for thermal instability.
pKa (acidic, -OH) ~8.5 - 9.5Not Widely ReportedFair to good prediction. Modern algorithms can provide a reasonable estimate, but experimental validation is crucial for applications sensitive to ionization state (e.g., formulation, biological assays).
pKa (basic, N) ~3.0 - 4.0Not Widely ReportedFair to good prediction. The electron-withdrawing effects of the bromine and hydroxyl groups reduce the basicity of the quinoline nitrogen.
LogP (o/w) ~2.3 - 2.8Not Widely ReportedGood prediction. LogP algorithms are generally robust. The bromine atom significantly increases lipophilicity.[3]
Aqueous Solubility Low / Sparingly SolubleNot QuantifiedQualitative agreement. The planar, aromatic structure and bromine atom suggest low water solubility, which is consistent with general observations for similar compounds.[3]
The Rationale Behind the Data: An In-Depth Look

1. Melting Point: The Challenge of the Solid State

  • Computational Perspective: Predicting melting points from first principles is one of the most difficult tasks in computational chemistry. It requires accurately modeling the crystal packing and the subtle intermolecular forces (van der Waals, hydrogen bonding, π-π stacking) that define the solid state. While estimations exist, they often carry a wide margin of error.

  • Experimental Imperative: The melting point is a fundamental indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broader melting range. For any synthetic work involving 4-Bromoquinolin-5-ol, experimental determination is non-negotiable for quality control.

2. pKa: The Influence of the Electronic Environment

  • Computational Perspective: pKa prediction has improved significantly. Algorithms use quantum chemical calculations to determine the relative stability of the protonated and deprotonated forms, often incorporating a solvent model.[4] For 4-Bromoquinolin-5-ol, models must account for the electron-withdrawing inductive effect of the bromine and the resonance effects of the hydroxyl group, which influence the acidity of the phenol and the basicity of the quinoline nitrogen.

  • Experimental Imperative: The ionization state of a molecule governs its solubility, membrane permeability, and target binding.[5] Spectrophotometric titration is a reliable method for pKa determination, as the UV-Vis absorbance spectrum of the molecule changes with protonation state.[6][7] Given the importance of pKa in drug development, experimental verification is highly recommended.

3. Solubility: A Tale of Polarity and Lipophilicity

  • Computational Perspective: Predictions for aqueous solubility are typically qualitative or semi-quantitative. They are based on factors like LogP, molecular size, and the number of hydrogen bond donors/acceptors. The presence of a polar hydroxyl group enhances solubility in polar solvents, while the bromine atom and the bicyclic aromatic system contribute to lipophilicity, favoring non-polar organic solvents.[3]

  • Experimental Imperative: The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][9] It involves agitating an excess of the compound in a solvent until equilibrium is reached, followed by quantification of the dissolved compound.[8][9] This data is critical for designing formulations and interpreting results from biological assays.

Methodology Deep Dive: Protocols and Workflows

To ensure scientific integrity, the methods used to generate data must be robust and transparent. Below are standardized protocols for both experimental determination and a typical computational workflow.

This protocol describes a self-validating system for ensuring accurate melting point determination.

  • Instrument Calibration:

    • Rationale: To ensure the thermometer of the apparatus is accurate, it must be calibrated against certified reference standards with known, sharp melting points.[10]

    • Procedure: Determine the melting points of at least two standards that bracket the expected melting point of the sample. Plot a calibration curve of observed temperature vs. certified temperature.

  • Sample Preparation:

    • Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer.[11]

    • Procedure: Grind a small amount of the crystalline sample into a fine powder.

  • Capillary Loading:

    • Rationale: A sample height of 2-3 mm is optimal. Too much sample will cause a broad melting range due to inefficient heat transfer.[12]

    • Procedure: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[12]

  • Measurement:

    • Rationale: A slow heating rate near the melting point is crucial for an accurate reading.[13]

    • Procedure:

      • Place the capillary in the melting point apparatus.[11]

      • Heat rapidly to about 20°C below the expected melting point.[12]

      • Decrease the heating rate to 1-2°C per minute.[13]

      • Record the temperature at which the first droplet of liquid appears (T1).

      • Record the temperature at which the entire sample becomes a clear liquid (T2).

      • The melting range is T1-T2. Apply the calibration correction to this range.

The following diagram illustrates a typical workflow for predicting physicochemical properties using Density Functional Theory (DFT), a common quantum mechanical method.[14][15]

G cluster_input 1. Input & Conformer Search cluster_optimization 2. Geometry Optimization cluster_calculation 3. Property Calculation cluster_output 4. Output mol_struct 2D Structure of 4-Bromoquinolin-5-ol conf_search Conformational Search (Molecular Mechanics) mol_struct->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation (Confirms minimum energy, predicts IR spectrum) dft_opt->freq_calc nmr_calc NMR Shielding Tensors (GIAO method) dft_opt->nmr_calc solv_model Solvation Model (e.g., PCM, SMD) dft_opt->solv_model ir_out IR Spectrum freq_calc->ir_out nmr_out NMR Shifts nmr_calc->nmr_out pka_calc pKa Calculation (Proton affinity) solv_model->pka_calc uv_calc TD-DFT Calculation (Predicts UV-Vis spectrum) solv_model->uv_calc pka_out pKa pka_calc->pka_out uv_out UV-Vis Spectrum uv_calc->uv_out

Caption: A typical DFT-based workflow for predicting molecular properties.

Practical Recommendations for Researchers
  • Trust but Verify: Use computational data for initial screening, hypothesis generation, and understanding electronic properties. For properties critical to experimental success and reproducibility—such as melting point, solubility, and pKa—always perform experimental validation.

  • Embrace the Synergy: Computational tools can guide experimental design. For instance, predicted NMR shifts can aid in the interpretation of experimental spectra, helping to confirm the structure of a newly synthesized compound.[16][17] Similarly, predicted UV-Vis spectra can help identify the optimal wavelengths for monitoring reactions or performing quantitative analysis.[14]

  • Acknowledge Limitations: Be aware of the inherent limitations of predictive models. Properties that depend on intermolecular interactions in the condensed phase (solid or liquid) are generally less accurate than those calculated for a single molecule in the gas phase or with a simplified solvent model.[4]

  • Document Everything: Whether running a simulation or an experiment, meticulously document the methods, parameters, and results. This is the cornerstone of trustworthy and reproducible science.

References

  • PubChem. (n.d.). 7-Bromoquinolin-4-ol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Lucero, J. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • Alcaro, S., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Willoughby, P. H., et al. (2014). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • Studylib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved February 4, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SciRP.org. [Link]

  • MDPI. (2024, October 18). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Hindawi. (2013). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • PubMed. (2022, July 30). Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • ResearchGate. (n.d.). Determination of pKa of felodipine using UV–Visible spectroscopy. Retrieved February 4, 2026, from [Link]

  • Elsevier. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Dissolution Technologies. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • arXiv. (2023, June 14). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. [Link]

  • National Center for Biotechnology Information. (2024, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-4-carbaldehyde. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to the Reactivity of 4-Bromoquinolin-5-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The strategic functionalization of this core structure is paramount in modulating pharmacological properties. This guide provides an in-depth technical comparison of the reactivity of 4-bromoquinolin-5-ol in several cornerstone palladium-catalyzed cross-coupling reactions. By examining the interplay of electronic effects and substrate structure, we aim to provide actionable insights and robust experimental protocols to guide your synthetic endeavors.

Introduction: The Unique Electronic Landscape of 4-Bromoquinolin-5-ol

4-Bromoquinolin-5-ol is a fascinating substrate for cross-coupling reactions due to the electronic interplay between the bromine atom at the C4 position, the hydroxyl group at C5, and the nitrogen atom within the quinoline ring system. The position of the bromine atom, alpha to the ring nitrogen, is known to influence its reactivity in oxidative addition to a palladium(0) catalyst, a critical step in most cross-coupling catalytic cycles. Furthermore, the adjacent electron-donating hydroxyl group can modulate the electronic density of the C-Br bond and may also play a role in catalyst coordination. This guide will benchmark the reactivity of this versatile building block in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a comparative analysis with other relevant bromoquinolines where data is available.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation Tool

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds.[1] The reactivity of aryl bromides in this reaction is well-established, generally following the trend I > Br > Cl.[2]

Reactivity Analysis

While direct comparative studies of all bromoquinoline isomers are scarce, the Suzuki-Miyaura coupling of a structurally similar compound, 4-bromo-3-hydroxyquinoline-N-oxide, has been reported, indicating that the 4-bromo position on the quinoline scaffold is indeed reactive under palladium catalysis. The presence of the hydroxyl group at the C5 position is anticipated to have a modest electronic influence on the C4-Br bond.

For a comparative perspective, studies on other bromoquinolines, such as 3-bromoquinoline, have shown successful coupling with boronic acid pinacol esters.[1] The choice of base is crucial in the Suzuki-Miyaura reaction as it activates the organoboron species.[3] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).

Experimental Data Summary: Suzuki-Miyaura Coupling
Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoquinolin-5-ol (Predicted) Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O9012Good to High
4-BromoacetophenonePhenylboronic acidSupported Pd(II) (1)-Na₂CO₃DMA1002494 (conversion)[4]
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L1 (1.2)---1100.6588[1]
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoquinolin-5-ol

This protocol is a representative procedure based on established methods for similar substrates.

Workflow Diagram:

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromoquinolin-5-ol.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add 4-bromoquinolin-5-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1:1 mixture of toluene/ethanol/water (10 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenylquinolin-5-ol.

Catalytic Cycle Diagram:

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd2 boronate Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ boronate->transmetalation reductive_elim Reductive Elimination diaryl_pd2->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction provides a means to form a new C-C bond between an aryl halide and an alkene.[5] The reaction is sensitive to steric hindrance and the choice of base and ligand is critical for achieving high yields and selectivity.

Reactivity Analysis

The C4 position of the quinoline ring is sterically accessible, suggesting that 4-bromoquinolin-5-ol should be a viable substrate for the Heck reaction. The electronic nature of the alkene coupling partner will influence the reaction conditions. Electron-deficient alkenes, such as acrylates, are generally more reactive. For less reactive aryl bromides, the use of more active catalyst systems, potentially with bulky phosphine ligands, may be necessary.

Experimental Data Summary: Heck Reaction
Aryl HalideAlkeneCatalystBaseSolventTemp (°C)Yield (%)
4-Bromoquinolin-5-ol (Predicted) Methyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF100Moderate to Good
4-BromobenzocyclobuteneTetramethyldivinyldisiloxanePd(OAc)₂ / P(o-tol)₃KOAcDMF/H₂O9583[3]
IodobenzeneMethyl acrylateSupported PdEt₃N / Na₂CO₃NMP-High[6]
Self-Validating Experimental Protocol: Heck Reaction of 4-Bromoquinolin-5-ol

This protocol is a general procedure that can be optimized for specific substrates.

Workflow Diagram:

Caption: Experimental workflow for the Heck reaction of 4-bromoquinolin-5-ol.

Step-by-Step Methodology:

  • In a sealable reaction tube, combine 4-bromoquinolin-5-ol (1.0 mmol), methyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol) and tri(o-tolyl)phosphine (0.04 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Reactivity Analysis

The Sonogashira coupling is generally tolerant of a wide range of functional groups. Given the successful Sonogashira coupling of 4-bromo-6H-1,2-oxazines, it is highly probable that 4-bromoquinolin-5-ol will undergo this transformation efficiently.[7] The presence of the hydroxyl group may necessitate the use of a base that does not deprotonate it under the reaction conditions, or protection of the hydroxyl group may be considered for certain sensitive substrates.

Experimental Data Summary: Sonogashira Coupling
Aryl HalideAlkyneCatalyst SystemBaseSolventTempYield (%)
4-Bromoquinolin-5-ol (Predicted) PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluenertGood to High
4-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluenertGood[7]
Self-Validating Experimental Protocol: Sonogashira Coupling of 4-Bromoquinolin-5-ol

Step-by-Step Methodology:

  • To a solution of 4-bromoquinolin-5-ol (1.0 mmol) in a mixture of toluene (10 mL) and triethylamine (5 mL), add phenylacetylene (1.2 mmol).

  • Degas the solution with argon for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Stir the reaction mixture at room temperature for 6-20 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Reactivity Analysis

The amination of haloquinolines can be challenging due to potential catalyst inhibition by the quinoline nitrogen. However, with the appropriate choice of ligand and base, this reaction is feasible. The hydroxyl group at C5 may require protection, especially if a strong base is used, to prevent undesired side reactions.

Experimental Data Summary: Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-Bromoquinolin-5-ol (Predicted) MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Moderate to Good
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoquinolin-5-ol

Step-by-Step Methodology:

  • In a glovebox, add 4-bromoquinolin-5-ol (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and XPhos (0.02 mmol) to a vial.

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling, dilute with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Comparative Reactivity Outlook

4-Bromoquinolin-5-ol is a promising substrate for a variety of palladium-catalyzed cross-coupling reactions. Based on the reactivity of analogous compounds and general principles of cross-coupling chemistry, we can expect the following reactivity trends:

  • Suzuki-Miyaura Coupling: Expected to proceed efficiently with a range of boronic acids under standard conditions. The C4-Br bond is sufficiently activated for this transformation.

  • Heck Reaction: Should be a viable method for the alkenylation of 4-bromoquinolin-5-ol, particularly with electron-deficient olefins.

  • Sonogashira Coupling: Likely to be a high-yielding reaction for the synthesis of 4-alkynyl-5-hydroxyquinolines.

  • Buchwald-Hartwig Amination: This reaction may require careful optimization of the ligand and base to overcome potential catalyst inhibition and side reactions related to the hydroxyl group.

In comparison to other bromoquinoline isomers, the reactivity of the C4-Br bond in 4-bromoquinolin-5-ol is enhanced by the adjacent nitrogen atom, which facilitates the oxidative addition step. The C5-OH group is not expected to significantly hinder reactivity through steric effects for most coupling partners, but its electronic and potential coordinating effects should be considered during reaction optimization. This guide provides a solid foundation and starting point for researchers looking to functionalize the versatile 4-bromoquinolin-5-ol scaffold.

References

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. ACS Central Science. Available at: [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • The Heck reaction in the production of fine chemicals. University of Groningen. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. Available at: [Link]

  • Synthesis of 5-Hydroxyquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]

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A Comparative Analysis of the Chelating Properties of 4-Bromoquinolin-5-ol and 8-hydroxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of the chelating properties of the well-established ligand, 8-hydroxyquinoline, and its lesser-known structural isomer, 4-Bromoquinolin-5-ol. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in how these molecules interact with metal ions is critical for designing novel therapeutics, analytical reagents, and functional materials. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern their chelating behavior, offering both established data for 8-hydroxyquinoline and a predictive analysis for 4-Bromoquinolin-5-ol, grounded in structural chemistry. Furthermore, we provide robust experimental protocols to empower researchers to validate these principles in their own laboratories.

Introduction: The Significance of the Quinoline Scaffold in Metal Chelation

The quinoline ring system is a privileged scaffold in medicinal and materials chemistry, largely due to its ability to coordinate with a wide array of metal ions. 8-Hydroxyquinoline (8HQ), also known as oxine, is a quintessential example of a potent chelating agent. Its planar structure and lipophilic character facilitate passage across biological membranes, and its biological activities are often directly linked to its metal-binding capabilities.[1][2][3] 8HQ and its derivatives have been extensively investigated for their antineurodegenerative, anticancer, and antimicrobial properties.[1][2]

This guide introduces a structural isomer, 4-Bromoquinolin-5-ol, and explores how the repositioning of the hydroxyl group and the introduction of a bromine substituent are predicted to fundamentally alter its chelating properties compared to the archetypal 8HQ. This comparative analysis will illuminate the critical role of substituent placement in the design of effective chelating agents.

Structural Analysis: The Decisive Role of Functional Group Positioning

The capacity of a molecule to act as a chelator is fundamentally dictated by the spatial arrangement of its donor atoms. A comparison of the structures of 8-hydroxyquinoline and 4-Bromoquinolin-5-ol reveals a critical difference in this regard.

8-Hydroxyquinoline: The defining feature of 8HQ is the strategic placement of the hydroxyl group at the 8-position and the nitrogen atom at the 1-position. This arrangement allows 8HQ to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion.[3] This chelate ring is the cornerstone of its high affinity for numerous metal ions.

4-Bromoquinolin-5-ol: In contrast, 4-Bromoquinolin-5-ol possesses a hydroxyl group at the 5-position. The distance and geometry between this hydroxyl group and the quinoline nitrogen are not conducive to the formation of a stable chelate ring with a single metal ion. Therefore, it is predicted that 4-Bromoquinolin-5-ol will not function as a classic bidentate chelator in the same manner as 8HQ. It is more likely to act as a monodentate ligand, coordinating through either the hydroxyl oxygen or the nitrogen atom, or potentially by bridging two different metal ions.

The presence of a bromine atom at the 4-position in 4-Bromoquinolin-5-ol is also expected to influence its electronic properties. As an electron-withdrawing group, the bromine atom will likely decrease the basicity of the quinoline nitrogen and increase the acidity (lower the pKa) of the hydroxyl group. This altered electronic profile will, in turn, affect its coordination chemistry. The bromine atom also increases the molecule's lipophilicity, which could enhance its ability to cross cell membranes.[4]

G cluster_8HQ 8-Hydroxyquinoline Chelation cluster_4Br5OHQ Predicted 4-Bromoquinolin-5-ol Interaction 8HQ 8-Hydroxyquinoline Complex_1 Stable 5-Membered Chelate Ring 8HQ->Complex_1 Binds via N and O⁻ Metal_Ion_1 Metal Ion (Mⁿ⁺) Metal_Ion_1->Complex_1 4Br5OHQ 4-Bromoquinolin-5-ol Interaction Monodentate Coordination or Bridging 4Br5OHQ->Interaction Steric hindrance prevents chelation Metal_Ion_2 Metal Ion (Mⁿ⁺) Metal_Ion_2->Interaction

Figure 1: Comparative coordination of 8HQ and 4-Bromoquinolin-5-ol.

Physicochemical Properties: A Quantitative Comparison

The differing structures of these two molecules lead to distinct physicochemical properties that are critical for their function as chelating agents.

Property8-Hydroxyquinoline4-Bromoquinolin-5-ol (Predicted)Rationale for Prediction
Molar Mass 145.16 g/mol [5]224.05 g/mol Addition of a bromine atom.
pKa (hydroxyl group) ~9.9[5]Lower than 8HQThe electron-withdrawing bromine atom at the 4-position will increase the acidity of the hydroxyl group.
LogP (Lipophilicity) ~2.0Higher than 8HQThe presence of the halogen atom significantly increases lipophilicity.[4]
Chelation Type Bidentate[3]Monodentate or BridgingThe hydroxyl group and nitrogen are not positioned for stable chelate ring formation.

Quantitative Analysis of Metal Chelation

The stability of metal-ligand complexes is a key measure of a chelating agent's efficacy and is quantified by the stability constant (log K).

8-Hydroxyquinoline: As a well-characterized chelator, the stability constants for 8HQ with various metal ions have been extensively documented. These high stability constants are a direct result of the formation of the stable five-membered chelate ring.

Metal IonLog K1Log K2Overall Stability (log β2)
Cu²⁺ 12.811.724.5
Ni²⁺ 11.29.921.1
Co²⁺ 10.49.219.6
Zn²⁺ 10.59.520.0
Fe²⁺ 8.07.015.0
(Data for 8-hydroxyquinoline sourced from BenchChem)[6]

The stability of these complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[7]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in chelating behavior, the following experimental workflows are recommended.

UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry is a powerful technique for observing the formation of metal-ligand complexes in solution.[8][9] The formation of a complex often results in a shift in the maximum absorbance wavelength (λmax) and a change in molar absorptivity.[10]

Objective: To visually confirm complex formation and determine the stoichiometry of the metal-ligand complex.

Materials:

  • 4-Bromoquinolin-5-ol and 8-hydroxyquinoline

  • Stock solutions of metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃) of known concentration

  • Spectrophotometer and quartz cuvettes

  • Appropriate buffer solution to maintain constant pH

Procedure (Job's Plot Method for Stoichiometry):

  • Prepare equimolar stock solutions of the ligand (4-Bromoquinolin-5-ol or 8-hydroxyquinoline) and the metal salt.

  • In a series of volumetric flasks, prepare solutions with varying mole fractions of the ligand and metal ion, while keeping the total molar concentration constant.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the λmax of the complex.

  • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

G Start Prepare Equimolar Stock Solutions (Ligand and Metal) Mix Mix Solutions at Varying Mole Fractions (Constant Total Moles) Start->Mix Equilibrate Allow for Equilibration Mix->Equilibrate Measure Measure Absorbance at λmax of Complex Equilibrate->Measure Plot Plot Absorbance vs. Mole Fraction of Ligand Measure->Plot Determine Determine Stoichiometry from Max Absorbance Plot->Determine

Figure 2: Workflow for UV-Vis spectrophotometric analysis.
Potentiometric Titration for Stability Constant Determination

Potentiometric titration is the gold standard for determining stability constants of metal complexes in solution.[11][12][13] This method involves monitoring the pH of a solution containing the ligand and metal ion as a strong base is added.

Objective: To calculate the stepwise and overall stability constants (log K and log β) of the metal-ligand complexes.

Materials:

  • Calibrated pH meter with a glass electrode

  • Autotitrator or manual titration setup

  • Thermostated reaction vessel

  • Standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH)

  • Ligand and metal salt solutions of known concentrations

  • Inert salt (e.g., NaClO₄) to maintain constant ionic strength

Procedure:

  • Calibrate the pH electrode using standard buffers.

  • In the thermostated vessel, prepare a solution containing the ligand, the metal ion, and a known amount of strong acid in a background electrolyte.

  • Titrate this solution with the standardized strong base.

  • Record the pH after each addition of the base.

  • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Analyze the titration data using specialized software (e.g., LETAGROP) to calculate the stability constants of the metal complexes.[14]

G Start Calibrate pH Electrode Prepare Prepare Solution (Ligand, Metal, Acid, Background Electrolyte) Start->Prepare Titrate Titrate with Standardized Base Prepare->Titrate Record Record pH vs. Volume of Base Titrate->Record Analyze Analyze Data with Specialized Software Record->Analyze Ligand_Titration Perform Ligand-only Titration for pKa Ligand_Titration->Analyze Result Determine Stability Constants (log K) Analyze->Result

Figure 3: Workflow for potentiometric titration.

Implications for Drug Development and Other Applications

The distinct chelating profiles of 8-hydroxyquinoline and 4-Bromoquinolin-5-ol have significant implications for their potential applications.

  • 8-Hydroxyquinoline: Its strong chelating ability is central to its use as an antifungal agent, a preservative, and a platform for developing drugs that target metal dyshomeostasis in diseases like Alzheimer's and cancer.[1][2] It is also widely used in analytical chemistry for the gravimetric analysis and extraction of metal ions.[15]

  • 4-Bromoquinolin-5-ol: While unlikely to be a potent chelator, its increased lipophilicity and altered electronic properties may confer novel biological activities. It could serve as a valuable synthetic intermediate for more complex molecules.[4] Its potential as a monodentate ligand might be exploited in the design of catalysts or materials with specific electronic properties. Further research is warranted to explore its potential as an antimicrobial or anticancer agent, where its mechanism of action may not be primarily driven by chelation.

Conclusion

This comparative guide illuminates the profound impact of molecular structure on chelating ability. 8-Hydroxyquinoline stands as a powerful bidentate chelator due to the ideal positioning of its hydroxyl and nitrogen donor atoms, resulting in the formation of highly stable metal complexes. In stark contrast, the structural arrangement of 4-Bromoquinolin-5-ol is predicted to preclude effective chelation, likely limiting it to weaker, monodentate interactions with metal ions. The addition of a bromine atom further modifies its electronic properties and lipophilicity, suggesting that its potential utility lies in different applications than those of 8-hydroxyquinoline. The provided experimental protocols offer a clear pathway for researchers to empirically test these predictions and to further elucidate the coordination chemistry of this and other quinoline derivatives. This fundamental understanding is paramount for the rational design of new molecules for therapeutic, analytical, and materials science applications.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Google Patents. (n.d.). US5021567A - 8-hydroxyquinoline chelating agents.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Khan, I., et al. (2020). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 25(21), 5192. [Link]

  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoquinolin-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis analysis of metal chelation with 2 and 29. Retrieved from [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9(3), 99-112. [Link]

  • Taylor & Francis Online. (n.d.). Potentiometric study of the stability constants for binary and ternary oxovanadium(IV) complexes with 8-hydroxyquinoline and some potential bidentate ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
  • NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Retrieved from [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • Zlatic, M., et al. (2023). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 8(49), 46861-46872. [Link]

  • VSB - Technical University of Ostrava. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Retrieved from [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. [Link]

  • TSI Journals. (n.d.). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Retrieved from [Link]

  • MDPI. (n.d.). The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. Retrieved from [Link]

  • ResearchGate. (2007). "The determination of the complex stability constant by potentiometric titration", UserCom Analytical Chemistry No. 12, Mettler-Toledo Publication ME-51724610. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis Spectroscopy for metal analysis?. Retrieved from [Link]

  • IUPAC. (n.d.). GUIDELINES FOR THE DETERMINATION OF STABILITY. Retrieved from [Link]

  • MDPI. (n.d.). Heteroligand Metal Complexes with Extended Redox Properties Based on Redox-Active Chelating Ligands of o-Quinone Type and Ferrocene. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Based on data from analogous compounds such as 4-bromoisoquinoline and other bromoquinoline derivatives, 4-Bromoquinolin-5-ol should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2][3][4][5] The primary hazards associated with compounds of this class include:

  • Skin Irritation: Classified as a Category 2 skin irritant, direct contact can lead to inflammation, redness, and discomfort.[1][4][5]

  • Serious Eye Irritation: As a Category 2 eye irritant, exposure can cause significant and potentially lasting damage to the eyes.[1][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[4]

  • Potential for Harm upon Ingestion or Skin Absorption: Some related compounds are noted as being harmful if swallowed or if they come into contact with the skin.[1][2][3]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.

Core Principles of Chemical Handling

Before detailing specific PPE, it's essential to adhere to fundamental laboratory safety practices. The Occupational Safety and Health Administration (OSHA) mandates that employers provide accessible information about chemical hazards and appropriate training for handling them.[6][7][8]

  • Engineering Controls: Always handle 4-Bromoquinolin-5-ol in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible.[3][9]

  • Workplace Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[9][10][11] Always wash your hands thoroughly after handling the compound, even if gloves were worn.[1][9][10]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][9][11][12] Store it away from incompatible materials, such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of PPE is your last and most personal line of defense. The following is a step-by-step guide to the appropriate PPE for handling 4-Bromoquinolin-5-ol.

Hand Protection: Your Primary Contact Barrier

Chemically resistant gloves are crucial to prevent dermal exposure.[13]

  • Glove Selection: Disposable nitrile gloves are a suitable choice for incidental contact with a broad range of chemicals. However, for prolonged handling or in situations with a higher risk of splash, it is advisable to consult the glove manufacturer's chemical resistance guides.[14]

  • Donning and Doffing:

    • Before use, inspect gloves for any signs of degradation or perforation.

    • When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Dispose of used gloves in a designated hazardous waste container.[9]

    • Wash hands immediately after glove removal.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given that 4-Bromoquinolin-5-ol is a serious eye irritant, robust eye and face protection is mandatory.[4][5]

  • Required Equipment:

    • Safety Glasses with Side Shields: For minimal risk activities involving small quantities.

    • Chemical Splash Goggles: These should be worn whenever there is a risk of splashing.[13]

    • Face Shield: A face shield worn over chemical splash goggles is required for procedures with a higher risk of explosion, significant splashing, or highly exothermic reactions.[14]

Body Protection: Preventing Contamination of Skin and Clothing

A laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat: A properly fitting, buttoned lab coat made of a suitable material should be worn at all times.[14]

  • Chemical-Resistant Apron: For tasks involving larger quantities or a greater splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Coveralls: In situations with a high risk of widespread contamination, disposable coveralls may be necessary.

Respiratory Protection: A Precaution for Aerosolization

While engineering controls like a fume hood are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.

  • When to Use: If there is a potential for generating dust or aerosols that cannot be adequately controlled by a fume hood, respiratory protection is required.

  • Type of Respirator: A NIOSH-approved N95 respirator or higher is recommended for protection against airborne particulates.[15] The use of a respirator requires a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.[15]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-Bromoquinolin-5-ol.

PPE_Selection_Workflow PPE Selection for 4-Bromoquinolin-5-ol Handling start Start: Assess Task weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction / Workup start->reaction spill Spill Cleanup start->spill ppe_weighing Fume Hood Nitrile Gloves Lab Coat Safety Goggles weighing->ppe_weighing ppe_dissolving Fume Hood Nitrile Gloves Lab Coat Chemical Goggles dissolving->ppe_dissolving ppe_reaction Fume Hood Nitrile Gloves Lab Coat Chemical Goggles Face Shield (if splash risk) reaction->ppe_reaction ppe_spill N95 Respirator (if powder) Chemical Goggles & Face Shield Double Nitrile Gloves Chemical Resistant Apron/Coveralls spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

A proactive approach to safety includes planning for both routine operations and potential emergencies.

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and if you can safely manage it with the available equipment.

  • Don Appropriate PPE: At a minimum, this should include chemical splash goggles, a face shield, double nitrile gloves, and a chemical-resistant apron or coveralls. If the spilled material is a powder, an N95 respirator is also required.[16]

  • Contain and Clean: For solid spills, carefully sweep or scoop the material into a designated waste container.[12] For solutions, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.[17]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Disposal of 4-Bromoquinolin-5-ol Waste

As a halogenated organic compound, 4-Bromoquinolin-5-ol and its waste must be disposed of following institutional and local regulations.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Containerization: Collect all waste (solid and liquid) in clearly labeled, sealed containers.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal contractor.[1][11][12]

Summary of Hazard Information and PPE

Hazard ClassificationRecommended Personal Protective Equipment
Skin Irritation (Category 2) Nitrile Gloves, Lab Coat, Chemical-Resistant Apron (as needed)
Serious Eye Irritation (Category 2) Chemical Splash Goggles, Face Shield (as needed)
Respiratory Irritation Use in a Chemical Fume Hood, N95 Respirator (for dust/aerosols)
Harmful if Swallowed/Absorbed Nitrile Gloves, Lab Coat, Good Laboratory Hygiene

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can effectively mitigate the risks associated with handling 4-Bromoquinolin-5-ol, fostering a secure environment for groundbreaking research.

References

  • Vector SDS and Chemical Management. (2015, March 19). Safety Data Sheet. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • (n.d.). Section 2. Hazards identification.
  • (n.d.). Create Custom NFPA 704 Hazmat Diamond Signs & Labels.
  • Wacker Chemie AG. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.